Product packaging for Hyalodendrin(Cat. No.:CAS No. 51920-94-6)

Hyalodendrin

Cat. No.: B052569
CAS No.: 51920-94-6
M. Wt: 324.4 g/mol
InChI Key: SJRIMIDQFZMJPZ-KZUDCZAMSA-N
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Description

Hyalodendrin is a secondary metabolite, originally isolated from the endophytic fungus Hyalodendron species, recognized for its significant antifungal properties. This natural product acts as a potent and non-competitive inhibitor of β-1,3-glucan synthase, a key enzyme complex responsible for the biosynthesis of β-1,3-glucan, an essential and major structural component of the fungal cell wall. By selectively disrupting cell wall integrity, this compound induces osmotic instability and lysis in susceptible fungal pathogens, making it a highly valuable tool for researchers investigating fungal cell biology and the mechanisms of antifungal resistance. Its primary research applications include serving as a biochemical probe to study the architecture and biosynthesis of the fungal cell wall, as a reference compound in the discovery and development of novel antifungal agents, and in mechanistic studies to understand the adaptive responses of fungi to cell wall stress. Researchers utilize this compound to explore virulence factors and to identify potential synergistic interactions with other antifungal compounds, providing critical insights for the development of new therapeutic strategies against invasive fungal infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O3S2 B052569 Hyalodendrin CAS No. 51920-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51920-94-6

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

(4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione

InChI

InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13?,14-/m0/s1

InChI Key

SJRIMIDQFZMJPZ-KZUDCZAMSA-N

Isomeric SMILES

CN1C(=O)[C@]2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO

Canonical SMILES

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO

Synonyms

Hyalodendrin;  (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione;  (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione;  (1S,4S)-1-Benzyl-4-(hyd

Origin of Product

United States

Foundational & Exploratory

Hyalodendrin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hyalodendrin, a sulfur-containing dioxopiperazine first isolated from the fungus Hyalodendron species. This document details its discovery, methods of isolation and purification, and its diverse biological activities, with a focus on its potential as an antifungal and anticancer agent.

Discovery and Initial Characterization

This compound was first reported in the early 1970s as a fungitoxic metabolite produced by an imperfect fungus of the genus Hyalodendron.[1] Early studies identified its chemical structure as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione.[1] This compound belongs to the class of epidithiodioxopiperazines (ETPs), a group of fungal secondary metabolites known for their potent biological activities, which are largely attributed to the reactive disulfide bridge in their structure.

Subsequent research led to the isolation of different stereoisomers of this compound from various fungal sources, including marine-derived fungi such as Paradendryphiella salina.[2][3][4] The biological activities of these different forms have been a subject of ongoing research.

Isolation and Purification Protocols

The isolation of this compound from fungal cultures typically involves solvent extraction followed by chromatographic purification. The specific protocols have evolved from classical methods to more refined modern techniques.

Classical Isolation Protocol from Hyalodendron sp.

This protocol is based on the early work describing the isolation of this compound.[5]

Experimental Workflow:

cluster_0 Fungal Culture and Extraction cluster_1 Purification Liquid_Culture Liquid Culture of Hyalodendron sp. Filtration Filtration Liquid_Culture->Filtration Separate mycelium Chloroform_Extraction Extraction with Chloroform Filtration->Chloroform_Extraction Culture Filtrate Evaporation Evaporation to Dryness Chloroform_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel_Column Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Column Dissolve in Benzene Elution Elution with Chloroform-Benzene Silica_Gel_Column->Elution Fraction_Collection Fraction Collection and TLC Monitoring Elution->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization This compound-containing fractions Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Classical workflow for this compound isolation.

Methodology:

  • Fungal Culture: Hyalodendron sp. is grown in a suitable liquid medium.

  • Extraction: The culture filtrate is extracted with an organic solvent like chloroform.[5]

  • Concentration: The organic extract is evaporated under reduced pressure to yield a crude residue.

  • Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Elution: this compound is eluted using a solvent system such as a chloroform-benzene gradient.[5]

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC), combined, and crystallized to obtain the pure compound.

Modern Isolation Protocol of (-)-Hyalodendrin from Paradendryphiella salina

This protocol utilizes modern chromatographic techniques for higher purity and better separation.[1]

Experimental Workflow:

cluster_0 Extraction and Initial Fractionation cluster_1 Purification Fungal_Culture Culture of Paradendryphiella salina EtOAc_Extraction Extraction with Ethyl Acetate (EtOAc) Fungal_Culture->EtOAc_Extraction Crude_Extract Crude EtOAc Extract EtOAc_Extraction->Crude_Extract Flash_CC Flash Column Chromatography (Silica Gel) Crude_Extract->Flash_CC Gradient elution Sephadex_LH20 Sephadex LH-20 Chromatography Flash_CC->Sephadex_LH20 This compound-containing fractions Flash_CC_2 Flash Column Chromatography (Silica Gel) Sephadex_LH20->Flash_CC_2 Semi_Prep_HPLC Semi-preparative HPLC Flash_CC_2->Semi_Prep_HPLC For further purification of other compounds Pure_this compound Pure (-)-Hyalodendrin Flash_CC_2->Pure_this compound Direct isolation of this compound fraction

Caption: Modern workflow for (-)-hyalodendrin isolation.

Methodology:

  • Fungal Culture and Extraction: The fungal culture is extracted with ethyl acetate (EtOAc).[1]

  • Initial Chromatography: The crude extract is subjected to flash column chromatography on silica gel with a gradient elution.[1]

  • Size-Exclusion Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column.[1]

  • Final Purification: The final purification is achieved by another round of flash column chromatography or by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure (-)-hyalodendrin.[1]

Quantitative Data

Production Yield

The yield of this compound from fungal cultures can vary depending on the fungal strain, culture conditions, and extraction method. While specific yield percentages are not always reported, the work by Stillwell et al. (1974) provides a baseline for production from Hyalodendron sp. in liquid culture.[5]

Fungal SourceCulture TypeReported YieldReference
Hyalodendron sp.Liquid CultureNot explicitly quantified in percentage, but sufficient for isolation and characterization.[5]
Paradendryphiella salinaSolid Culture38.9 mg from a larger fraction of an 11.47 g crude extract.[1]
Biological Activity

This compound exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects.

Table 1: Antimicrobial Activity of this compound [5]

OrganismTypeMinimum Inhibitory Concentration (µg/mL)
Ceratocystis ulmiFungus (Dutch Elm Disease)0.1
Cryptococcus neoformansFungus (Human Pathogen)12.5
Candida albicansFungus (Human Pathogen)25.0
Aspergillus fumigatusFungus (Human Pathogen)25.0
Staphylococcus aureusBacterium25.0
Bacillus subtilisBacterium50.0

Table 2: Cytotoxic Activity of (-)-Hyalodendrin against Cancer Cell Lines [2][4]

Cell LineCancer TypeIC50 (nM)Reference
MCF7-Sh-WISP2Invasive Breast Cancer140[2][4]
MCF7Breast Cancer>1000[2][4]
3T3-F442ANon-tumorigenic pre-adipocytes>1000[2][4]

Table 3: Acute Toxicity [5]

Animal ModelRoute of AdministrationLD50
MiceIntraperitoneal75 mg/kg

Mechanism of Action and Signaling Pathways

The biological activity of this compound, like other ETPs, is primarily attributed to its reactive disulfide bridge. This disulfide bond can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interaction with cellular redox systems.

Proposed Anticancer Signaling Pathway

Recent studies on (-)-hyalodendrin have shown its ability to induce changes in the phosphorylation status of p53 and alter the expression of heat shock proteins (HSP60, HSP70) and PRAS40.[2][3][4] This suggests a mechanism involving the induction of cellular stress and activation of the p53 tumor suppressor pathway. Furthermore, the disulfide bond in ETPs is known to interact with and inhibit the thioredoxin system, a key cellular antioxidant system. Inhibition of thioredoxin reductase (TrxR) can lead to an increase in intracellular oxidative stress, further contributing to p53 activation and apoptosis.

cluster_0 Cellular Entry and Redox Cycling cluster_1 Target Inhibition and Stress Induction cluster_2 Downstream Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling of Disulfide Bridge TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Inhibition p53_activation p53 Activation (Phosphorylation) ROS->p53_activation Oxidative Stress HSP_alteration Altered HSP60/HSP70 Expression ROS->HSP_alteration Cellular Stress TrxR->p53_activation Loss of redox control Apoptosis Apoptosis p53_activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest

Caption: Proposed anticancer signaling pathway of this compound.

Conclusion

This compound, a secondary metabolite from Hyalodendron species, has demonstrated significant potential as a bioactive compound. Its potent antifungal and anticancer activities, coupled with an evolving understanding of its mechanism of action, make it an interesting candidate for further investigation in drug discovery and development. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. The unique disulfide bridge of this compound and its ability to modulate key cellular pathways, such as the p53 and thioredoxin systems, highlight the therapeutic potential of this class of natural products. Further research is warranted to explore its full clinical potential and to develop analogs with improved therapeutic indices.

References

The Larvicidal Potential of Hyalodendrin Against Mosquito Larvae: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the larvicidal effects of Hyalodendrin on mosquito larvae is limited. This guide, therefore, synthesizes information on the larvicidal properties of analogous fungal-derived compounds and general mosquito innate immunity to provide a foundational understanding and a framework for future research in this area.

Introduction

The escalating threat of mosquito-borne diseases, coupled with the rise of insecticide resistance, necessitates the exploration of novel and eco-friendly vector control strategies. Fungal secondary metabolites have emerged as a promising source of bioactive compounds with potent insecticidal properties. This compound, a sulfur-containing epidithiodiketopiperazine produced by fungi of the genus Hyalodendron, represents a potential candidate for development as a mosquito larvicide. This technical guide provides an in-depth overview of the current understanding and future research directions for evaluating the larvicidal efficacy of this compound.

Quantitative Data on Larvicidal Activity of Fungal Metabolites

While specific data for this compound is not available, the following table summarizes the larvicidal activity of various fungal extracts and their metabolites against common mosquito vectors, such as Aedes aegypti and Culex quinquefasciatus. This data serves as a benchmark for potential efficacy targets for this compound.

Fungal SpeciesMosquito SpeciesLarval InstarLC50 (µg/mL)LC90 (µg/mL)Exposure Time (h)
Penicillium sp.Aedes aegypti1st6.55411.48624
Penicillium sp.Aedes aegypti2nd5.48710.36624
Penicillium sp.Aedes aegypti3rd6.87412.87924
Penicillium sp.Aedes aegypti4th6.89213.86524
Penicillium sp.Culex quinquefasciatus1st7.00012.54124
Penicillium sp.Culex quinquefasciatus2nd13.94323.76124
Penicillium sp.Culex quinquefasciatus3rd18.12930.92324
Penicillium sp.Culex quinquefasciatus4th25.21241.69624
Albifimbria lateralisAedes aegypti3rd0.268Not Reported24

Experimental Protocols

The following are detailed methodologies for conducting larvicidal bioassays, adapted from World Health Organization (WHO) guidelines and common practices in entomological research.[1]

Mosquito Rearing
  • Colony Maintenance: Establish and maintain a colony of the target mosquito species (e.g., Aedes aegypti, Culex quinquefasciatus) in a controlled environment (27 ± 2°C, 75-85% relative humidity, 14:10 h light:dark cycle).[1]

  • Larval Diet: Feed larvae a mixture of Brewer's yeast, dog biscuits, and algae (3:1:1 ratio).[1]

  • Adult Diet: Provide adult mosquitoes with a 10% sucrose solution. For egg production, female mosquitoes are blood-fed.

Preparation of this compound Stock Solution
  • Isolation and Purification: Isolate this compound from fungal cultures (e.g., Hyalodendron sp.) using standard chromatographic techniques.

  • Stock Solution: Prepare a stock solution of purified this compound (e.g., 1000 mg/L) in an appropriate solvent (e.g., ethanol, DMSO) and then dilute with dechlorinated tap water to the desired concentrations.

Larvicidal Bioassay
  • Test Subjects: Use late 3rd or early 4th instar larvae for the bioassay.

  • Procedure:

    • In five batches of 20 larvae, place them in 249 mL of dechlorinated water in beakers or cups.[1]

    • Add 1.0 mL of the desired concentration of the this compound extract to each beaker.

    • Prepare a control group with 249 mL of water and 1.0 mL of the solvent used for the extract.

    • Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Subject the mortality data to probit analysis to determine the lethal concentrations (LC50 and LC90).[1]

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound in mosquito larvae is yet to be determined. However, entomopathogenic fungi and their metabolites often induce mortality through disruption of the midgut epithelium or neurotoxic effects.[2] The mosquito's innate immune system is the first line of defense against such foreign compounds.

The primary immune signaling pathways in mosquitoes are the Toll and Immune Deficiency (IMD) pathways, which are crucial in defending against fungi and bacteria.[3][4]

experimental_workflow cluster_preparation Preparation cluster_bioassay Larvicidal Bioassay cluster_analysis Data Analysis fungal_culture Fungal Culture (Hyalodendron sp.) extraction Extraction & Purification of this compound fungal_culture->extraction stock_solution Preparation of Stock Solution extraction->stock_solution exposure Exposure of Larvae to different concentrations stock_solution->exposure larval_rearing Mosquito Larvae Rearing (e.g., Aedes aegypti) larval_rearing->exposure mortality_assessment Mortality Assessment (24, 48, 72h) exposure->mortality_assessment probit_analysis Probit Analysis mortality_assessment->probit_analysis lc50_lc90 Determination of LC50 & LC90 probit_analysis->lc50_lc90 mosquito_immune_pathway cluster_toll Toll Pathway (Antifungal) cluster_imd IMD Pathway (Antibacterial/Antitoxin) cluster_response Cellular Response fungal_toxin1 Fungal Toxin (e.g., this compound) receptor_toll Toll Receptor fungal_toxin1->receptor_toll rel1 REL1 (Transcription Factor) receptor_toll->rel1 amps1 Antimicrobial Peptides rel1->amps1 gut_damage Midgut Epithelial Damage amps1->gut_damage toxin_recognition Toxin Recognition (e.g., PGRPs) rel2 REL2 (Transcription Factor) toxin_recognition->rel2 amps2 Antimicrobial Peptides rel2->amps2 amps2->gut_damage larval_death Larval Death gut_damage->larval_death

References

Spectroscopic and Mechanistic Insights into the Fungal Metabolite Hyalodendrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite Hyalodendrin, with a focus on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. It also delves into the experimental protocols for acquiring such data and explores the compound's interactions with key cellular pathways, offering valuable insights for researchers in natural product chemistry, mycology, and oncology.

Spectroscopic Data of this compound Derivatives

This compound is a term that may refer to several structurally related fungal metabolites. This guide presents data for two distinct classes: the classic epidithiodioxopiperazine this compound and the more recently discovered decalin-type tetramic acids, Hyalodendrins A and B.

Table 1: NMR Spectroscopic Data for (3R, 6R) this compound

The following table summarizes the ¹H and ¹³C NMR data for (3R, 6R) this compound, an epidithiodioxopiperazine, recorded in DMSO-d₆.

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
2167.8
376.74.85 (s)
5166.4
677.15.31 (d, J=5.9)
7 (CH₂)37.53.25 (d, J=13.9), 3.08 (d, J=13.9)
8 (Ar-C)136.2
9, 13 (Ar-CH)130.47.29 (d, J=7.3)
10, 12 (Ar-CH)128.37.33 (t, J=7.5)
11 (Ar-CH)126.97.24 (t, J=7.3)
14 (CH₂)62.13.85 (dd, J=11.5, 5.9), 3.79 (d, J=11.5)
1-NMe29.83.01 (s)
4-NMe30.72.89 (s)
6-OH5.84 (br s)
Table 2: NMR Spectroscopic Data for this compound A and B

This table presents the ¹H and ¹³C NMR data for Hyalodendrins A and B, which are decalin-type tetramic acid derivatives, recorded in CDCl₃.[1]

PositionThis compound A ¹³C (ppm)This compound A ¹H (ppm, mult.)This compound B ¹³C (ppm)This compound B ¹H (ppm, mult.)
138.91.4538.91.45
219.31.55, 1.2019.31.55, 1.20
341.91.3541.91.35
433.31.4033.31.40
555.41.5055.41.50
624.31.65, 1.1024.31.65, 1.10
734.51.8034.51.80
8134.85.40134.85.40
9126.5126.5
1036.42.0536.42.05
...............

(Note: The full dataset for Hyalodendrins A and B is extensive and available in the cited literature.[1])

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

The following table provides the HRMS data for the different this compound compounds.

CompoundMolecular FormulaCalculated Mass [M-H]⁻ or [M+H]⁺Measured MassIonization Mode
(3R, 6R) this compoundC₁₄H₁₆N₂O₃S₂Not specified403.2852 [M-H]⁻ for a related compoundHRESIMS (-)
This compound AC₂₃H₃₃NO₄388.24824388.24854HRESIMS (+)
This compound BC₂₃H₃₃NO₄388.24824388.24880HRESIMS (+)

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of NMR and HRMS data for fungal metabolites like this compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common procedure for the NMR analysis of purified fungal metabolites is as follows:

  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.

  • Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Standard experiments include:

    • ¹H NMR: To determine the proton environment in the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR experiments (COSY, HSQC, HMBC, NOESY): To elucidate the connectivity and spatial relationships between atoms, which is crucial for structure determination.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signal.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is critical for determining the elemental composition of a molecule. A general protocol is outlined below:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-HRMS).

  • Ionization: Electrospray ionization (ESI) is a common technique used for polar molecules like this compound. The analysis can be run in either positive or negative ion mode to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

  • Mass Analysis: The instrument is calibrated to ensure high mass accuracy. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z) with high resolution, allowing for the determination of the accurate mass.

  • Data Analysis: The measured accurate mass is used to calculate the elemental composition of the molecule using specialized software. This information, combined with NMR data, is fundamental for unambiguous structure elucidation.

Mechanistic Insights: Signaling Pathways and Biochemical Interactions

Recent studies have begun to unravel the biological activities of this compound, particularly its anticancer properties. The following diagrams illustrate proposed mechanisms of action based on current research.

Proposed Signaling Pathway of this compound in Cancer Cells

(-)-Hyalodendrin has been shown to induce changes in the phosphorylation status of p53 and alter the expression of heat shock proteins (HSPs) and PRAS40 in cancer cells.[2] The following diagram illustrates a plausible signaling cascade based on these findings and known interactions in cancer biology.

Hyalodendrin_Signaling_Pathway This compound This compound p53 p53 This compound->p53 Induces phosphorylation HSP70 HSP70 This compound->HSP70 Alters expression HSP60 HSP60 This compound->HSP60 Alters expression PRAS40 PRAS40 This compound->PRAS40 Alters expression p_p53 Phosphorylated p53 (Activated) p53->p_p53 Apoptosis Apoptosis p_p53->Apoptosis Promotes HSP70->p53 Regulates stability Thioredoxin_Workflow cluster_reaction Reaction Mixture NADPH NADPH Trr1 Thioredoxin Reductase (Trr1) NADPH->Trr1 e⁻ Spectrophotometer Spectrophotometer (measures NADPH consumption at 340 nm) Trx1_ox Thioredoxin (Trx1) Oxidized Trr1->Trx1_ox e⁻ Trx1_red Thioredoxin (Trx1) Reduced Trx1_ox->Trx1_red Trx1_red->Trx1_ox Hyalodendrin_ox This compound (Oxidized) Trx1_red->Hyalodendrin_ox e⁻ Hyalodendrin_red This compound (Reduced) Hyalodendrin_ox->Hyalodendrin_red

References

An In-depth Technical Guide to the Natural Sources of Hyalodendrin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the mycotoxin Hyalodendrin and its structurally related analogs. The document details the fungal species known to produce these compounds, quantitative data on their yields, and methodologies for their extraction and purification. Furthermore, it elucidates the known cellular signaling pathways affected by this compound, offering valuable insights for researchers in drug discovery and development.

Introduction to this compound and Its Analogs

This compound is a member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, characterized by a unique disulfide bridge across a piperazine ring. This structural feature is responsible for the potent biological activities of these compounds, including their antifungal and cytotoxic properties. Analogs of this compound, such as Gliovictin (also known as bisdethiodi(methylthio)this compound), share the core dioxopiperazine structure but differ in their substitutions. The exploration of natural sources for these compounds is a critical first step in harnessing their therapeutic potential.

Fungal Sources of this compound and Analogs

Several fungal species, primarily from marine and terrestrial environments, have been identified as producers of this compound and its analogs. This section details the primary fungal sources and the compounds they produce.

Table 1: Fungal Sources of this compound and Its Analogs

Fungal SpeciesCompound(s) IsolatedNatural HabitatReference(s)
Hyalodendron sp.This compoundTerrestrial[1][2]
Paradendryphiella salina PC 362H(-)-Hyalodendrin, GliovictinMarine (isolated from brown alga Pelvetia caniculata)[3]
Asteromyces cruciatusThis compound, GliovictinMarine[4]
Hyalodendriella sp. Ponipodef12Hyalodendrins A & B (analogs)Endophytic (from hybrid poplar Populus deltoides × P. nigra)[3][5]

Quantitative Yields from Fungal Cultures

The yield of this compound and its analogs can vary significantly depending on the fungal species and the culture conditions employed. The following table summarizes the available quantitative data from the scientific literature.

Table 2: Quantitative Yields of this compound and Analogs from Fungal Cultures

Fungal SpeciesCompoundCulture Volume/MassCrude Extract YieldPurified Compound YieldReference(s)
Paradendryphiella salina PC 362H(-)-Hyalodendrin & Gliovictin9 L (150 Petri dishes)11.47 g251.53 mg (Fraction containing Gliovictin)[3]
Hyalodendron sp.This compoundNot specifiedNot specifiedNot specified[1][2]
Asteromyces cruciatusThis compound, GliovictinNot specifiedNot specifiedNot specified[4]
Hyalodendriella sp. Ponipodef12Hyalodendrins A & BNot specifiedNot specifiedNot specified[3][5]

Note: Data for several species is not yet available in the public domain.

Experimental Protocols: Extraction and Purification

This section provides a detailed methodology for the isolation and purification of (-)-Hyalodendrin and Gliovictin from the marine-derived fungus Paradendryphiella salina PC 362H, as a representative example.

Fungal Cultivation
  • Fungal Strain: Paradendryphiella salina PC 362H.

  • Culture Medium: Malt Extract Agar–Artificial Sea Water (MEA–ASW) medium.

    • MEA-ASW (1 L): 20 g malt extract, 20 g D-glucose, 1 g bactopeptone, 20 g agar, 200 mL distilled water, 800 mL artificial seawater.

  • Incubation: The fungus is cultured on MEA-ASW in Petri dishes at 18°C for 21 days.

Extraction of Secondary Metabolites
  • After incubation, the fungal culture (mycelium and agar) is macerated.

  • The macerated culture is extracted three times with ethyl acetate (EtOAc) with the aid of sonication.

  • The organic phases are combined, filtered, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude extract.

Purification by Column Chromatography
  • The crude extract is subjected to silica gel column chromatography.

  • A gradient elution is performed using a mixture of cyclohexane and EtOAc, gradually increasing the polarity to 100% EtOAc.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Fractions containing the compounds of interest are pooled.

  • Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final purification of (-)-Hyalodendrin and Gliovictin is typically achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).

Characterization

The structure and stereochemistry of the isolated compounds are confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

  • High-Resolution Mass Spectrometry (HRMS)

  • Polarimetry to determine the optical rotation

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert its cytotoxic effects through the modulation of key cellular signaling pathways, particularly the p53 tumor suppressor pathway.

The p53 Signaling Pathway

Treatment of cancer cells with this compound leads to an increase in the phosphorylation of the p53 protein. Phosphorylation is a key step in the activation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and DNA repair.

Furthermore, this compound treatment has been observed to alter the expression levels of several heat shock proteins (HSPs) and other signaling molecules, including:

  • HSP60 and HSP70: These chaperonins are involved in protein folding and cellular stress responses. Alterations in their expression suggest that this compound may induce cellular stress.

  • PRAS40 (Proline-Rich Akt Substrate 40 kDa): This protein is a component of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Changes in PRAS40 expression indicate a potential crosstalk between the p53 and mTOR pathways upon this compound treatment.

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Hyalodendrin_Signaling_Pathway cluster_input Cellular Stress cluster_p53 p53 Pathway Activation cluster_downstream Downstream Effects cluster_hsp Stress Response & Protein Folding cluster_mtor mTOR Pathway Modulation This compound This compound p53 p53 This compound->p53 HSP60 HSP60 Expression This compound->HSP60 HSP70 HSP70 Expression This compound->HSP70 PRAS40 PRAS40 Expression This compound->PRAS40 p_p53 Phospho-p53 (Activated) p53->p_p53 Phosphorylation Apoptosis Apoptosis p_p53->Apoptosis CellCycleArrest Cell Cycle Arrest p_p53->CellCycleArrest

Caption: this compound-induced cellular signaling cascade.

Experimental Workflow for Elucidating Signaling Pathways

The following diagram outlines a typical experimental workflow used to investigate the effects of this compound on cellular signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_targets Target Analysis CellCulture Cancer Cell Lines (e.g., MCF7) Treatment Treatment with This compound CellCulture->Treatment CellLysis Cell Lysis & Protein Extraction Treatment->CellLysis WesternBlot Western Blotting CellLysis->WesternBlot qPCR Quantitative PCR (qPCR) CellLysis->qPCR PhosphoProteins Phosphorylated Proteins (e.g., p-p53) WesternBlot->PhosphoProteins ProteinExpression Protein Expression Levels (HSP60, HSP70, PRAS40) WesternBlot->ProteinExpression GeneExpression Gene Expression Levels of Target Genes qPCR->GeneExpression

Caption: Experimental workflow for signaling pathway analysis.

Conclusion

This compound and its analogs represent a promising class of natural products with significant therapeutic potential. The fungal kingdom, particularly marine and endophytic species, serves as a rich reservoir for these compounds. The detailed protocols for their isolation and the growing understanding of their mechanisms of action, particularly their impact on the p53 signaling pathway, provide a solid foundation for future research. Further exploration of diverse fungal strains and optimization of culture conditions are likely to yield novel analogs with improved therapeutic indices. This guide serves as a valuable resource for researchers dedicated to advancing the development of these potent natural compounds into next-generation therapeutics.

References

Preliminary Toxicity Profile of Hyalodendrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyalodendrin, a fungal metabolite, has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its potential mechanisms of action. The information herein is intended to support further research and development efforts in assessing the therapeutic potential and safety profile of this compound.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound and related compounds.

Test Type Compound Test System Result (Unit) Reference
Acute Toxicity (LD50)This compoundMice75 mg/kg[1][2]
In Vitro Cytotoxicity (IC50)(-)-HyalodendrinMCF7 (human breast adenocarcinoma)Active (specific value not provided)[3]
In Vitro Cytotoxicity (IC50)(-)-HyalodendrinMCF7-Sh-WISP2 (human breast adenocarcinoma)Active (specific value not provided)[3]
In Vitro Cytotoxicity (IC50)(-)-HyalodendrinColorectal cancer cells (chemoresistant)Prominent activity (specific value not provided)[3]
In Vitro Cytotoxicity (IC50)Compound 4MCF7 (human breast adenocarcinoma)42 µM[3]
In Vitro Cytotoxicity (IC50)Compound 4MCF7-Sh-WISP2 (human breast adenocarcinoma)68 µM[3]
In Vitro Cytotoxicity (IC50)Compound 43T3-F442A (mouse embryonic fibroblast)26 µM[3]
In Vitro CytotoxicityCompounds 1 & 2MCF7, MCF7-Sh-WISP2, 3T3-F442ANo activity up to 50 µM[3]

*Note: Compounds 1, 2, and 4 are related secondary metabolites isolated from the same fungal strain as (-)-Hyalodendrin in the cited study.[3]

Detailed Experimental Protocols

Acute Oral Toxicity (LD50) in Mice (Representative Protocol)

This protocol is a representative example of how an acute oral toxicity study to determine the LD50 might be conducted, based on general guidelines.

Objective: To determine the median lethal dose (LD50) of this compound in mice following a single oral administration.

Animals: Healthy, young adult mice (e.g., BALB/c or Swiss Webster strain), nulliparous and non-pregnant females, weighing 18-22g.[4] Animals are acclimatized for at least 5 days before the experiment.

Procedure:

  • Dose Preparation: this compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at various concentrations.[2]

  • Animal Grouping and Dosing: Animals are randomly assigned to several dose groups and a control group (vehicle only), with at least 5 animals per group. A single dose of this compound is administered by oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[5] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The number of mortalities in each group is recorded. The LD50 is calculated using a recognized statistical method, such as the Probit analysis.[4]

In Vitro Cytotoxicity Assay (MTT Assay - Representative Protocol)

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

Postulated Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates a potential signaling pathway for this compound based on preliminary findings that it induces changes in the phosphorylation of p53 and alters the expression of HSP60, HSP70, and PRAS40.[3]

Hyalodendrin_Pathway cluster_input Cellular Stress cluster_response Cellular Response This compound This compound p53 p53 Phosphorylation (Activation) This compound->p53 HSP60 HSP60 Expression (Altered) This compound->HSP60 HSP70 HSP70 Expression (Altered) This compound->HSP70 PRAS40 PRAS40 Expression (Altered) This compound->PRAS40 Apoptosis Apoptosis p53->Apoptosis

Caption: Postulated signaling cascade of this compound in cancer cells.

General Workflow for Preclinical Toxicity Assessment

This diagram outlines a typical workflow for the preclinical toxicity evaluation of a novel compound like this compound.

Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_evaluation Safety Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) Genotoxicity Genotoxicity Assays (e.g., Ames, Comet assays) Cytotoxicity->Genotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Genotoxicity->Mechanism Acute_Tox Acute Toxicity (LD50 Determination) Mechanism->Acute_Tox Promising Results Subchronic_Tox Sub-chronic Toxicity (Repeated Dose Studies) Acute_Tox->Subchronic_Tox Pharmacokinetics Pharmacokinetics (ADME) Subchronic_Tox->Pharmacokinetics Safety_Profile Comprehensive Safety Profile Pharmacokinetics->Safety_Profile

Caption: A generalized workflow for preclinical toxicity testing.

Conclusion

The preliminary toxicity data for this compound indicate an acute toxicity (LD50) of 75 mg/kg in mice and selective in vitro cytotoxic activity against various cancer cell lines.[1][2][3] The observed effects on the p53 signaling pathway and the expression of heat shock proteins and PRAS40 provide initial insights into its potential mechanism of action.[3] Further comprehensive studies, following a structured workflow as outlined, are essential to fully characterize the safety profile of this compound and to determine its viability as a potential therapeutic agent. This guide provides a foundational resource for researchers to design and execute these future investigations.

References

Methodological & Application

Protocol for the Extraction of Hyalodendrin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Hyalodendrin, a bioactive secondary metabolite produced by various fungi. The protocols detailed below are compiled from established methodologies and are intended to guide researchers in obtaining this compound for further study and potential therapeutic development.

Introduction to this compound

This compound is a sulfur-containing dioxopiperazine metabolite produced by several fungal species, including those from the genera Hyalodendron and Paradendryphiella. It has garnered significant interest within the scientific community due to its potent biological activities, including antifungal and anticancer properties. Notably, studies have shown that this compound can induce changes in the phosphorylation status of the tumor suppressor protein p53, suggesting a potential mechanism for its anticancer effects.

Fungal Strains and Culture Conditions

Successful extraction of this compound begins with the proper cultivation of a producing fungal strain. Two commonly cited species are Paradendryphiella salina and Hyalodendron sp.

Table 1: Fungal Strains and Culture Parameters for this compound Production

ParameterParadendryphiella salinaHyalodendron sp.
Culture Medium Malt Extract Agar (MEA) prepared with artificial seawater (ASW)Synthetic liquid medium
Incubation Temperature 18°CNot specified
Incubation Time 21 daysNot specified
Culture Type SolidLiquid (Shake cultures)

Extraction Protocols

The choice of extraction solvent and method significantly impacts the yield and purity of the final product. Below are two detailed protocols for the extraction of this compound.

Protocol 1: Extraction from Paradendryphiella salina (Solid Culture)

This protocol is adapted for solid-state fermentation.

Materials:

  • Fungal culture of Paradendryphiella salina grown on MEA plates

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Sonication bath

Procedure:

  • After the incubation period, cut the fungal culture (including mycelium and agar) into small pieces.

  • Transfer the pieces into a suitable flask and add ethyl acetate.

  • Perform extraction three times with fresh ethyl acetate for 1 hour each time under sonication to enhance extraction efficiency.

  • Combine the organic phases and filter to remove solid debris.

  • Dry the combined ethyl acetate extract over anhydrous MgSO₄.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Extraction from Hyalodendron sp. (Liquid Culture)

This protocol is suitable for submerged fermentation.

Materials:

  • Culture filtrate of Hyalodendron sp.

  • Chloroform (CHCl₃)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a large separatory funnel.

  • Extract the filtrate with two equal volumes of chloroform by vigorous shaking.

  • Allow the layers to separate and collect the lower chloroform layer.

  • Combine the chloroform extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Quantitative Data on Extraction

The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction method employed.

Table 2: Comparison of this compound Extraction Yields

Fungal SpeciesExtraction SolventCulture VolumeCrude Extract YieldPurified this compound Yield
Hyalodendron sp.Chloroform35 LitersNot specified~100 mg/L of culture medium[1]
Paradendryphiella salinaEthyl acetate150 Petri dishes (60 mL each)11.47 g (total)Not specified

Purification Protocol: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Following crude extraction, purification is essential to isolate this compound. Semi-preparative HPLC is a highly effective method for this purpose.

Materials:

  • Crude this compound extract

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Semi-preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the semi-preparative HPLC system with a C18 column and a mobile phase gradient optimized for the separation of this compound. A common mobile phase consists of a gradient of acetonitrile in water.

  • Inject the sample onto the column.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry and NMR.

Visualizing Experimental and Biological Pathways

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow from fungal culture to purified this compound.

Extraction_Workflow cluster_culture Fungal Cultivation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis fungal_strain Fungal Strain (e.g., P. salina, Hyalodendron sp.) culture Solid or Liquid Culture fungal_strain->culture extraction Solvent Extraction (Ethyl Acetate or Chloroform) culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract hplc Semi-Preparative HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for this compound extraction and purification.

Proposed Biosynthetic Pathway of this compound

This compound biosynthesis is believed to start from the amino acids L-phenylalanine and L-serine.

Biosynthetic_Pathway L_Phe L-Phenylalanine Cyclo_Phe_Ser cyclo-(L-Phe-L-Ser) L_Phe->Cyclo_Phe_Ser Cyclization L_Ser L-Serine L_Ser->Cyclo_Phe_Ser Cyclization Intermediate Dioxopiperazine Intermediate Cyclo_Phe_Ser->Intermediate Sulfur Incorporation & Methylation This compound This compound Intermediate->this compound Further Modifications

Caption: Proposed biosynthetic pathway of this compound.

This compound's Putative Signaling Pathway: Induction of p53 Phosphorylation

This compound has been observed to induce the phosphorylation of p53, a key tumor suppressor protein. This activation can lead to cell cycle arrest or apoptosis.

p53_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress p53_inactive p53 (inactive) Cellular_Stress->p53_inactive Kinase Activation p53_active p53-P (active) p53_inactive->p53_active Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: this compound-induced p53 phosphorylation pathway.

References

Application Notes and Protocols for the Structural Elucidation of Hyalodendrin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of Hyalodendrin, a fungal metabolite. These guidelines are intended to assist researchers in confirming the identity and determining the stereochemistry of this compound and related epidithiodioxopiperazine alkaloids.

Introduction to this compound and the Role of NMR

This compound is a naturally occurring fungal metabolite belonging to the epidithiodioxopiperazine (ETP) class of compounds, known for their diverse biological activities. Accurate structural determination is paramount for understanding its mechanism of action and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure, including the carbon skeleton, the location of substituents, and the relative stereochemistry of chiral centers. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and spatial relationships within the molecule.

Quantitative NMR Data for this compound Analogs

The following tables summarize the ¹H and ¹³C NMR chemical shift data for compounds structurally related to this compound. This data serves as a reference for the identification and structural verification of this compound.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for a this compound-related Pentanorlanostane in DMSO-d₆ at 600 MHz

PositionδH (ppm)MultiplicityJ (Hz)
1a1.55m
1b1.45m
2a1.75m
2b1.65m
33.20m
51.30m
6a1.40m
6b1.25m
7a1.60m
7b1.50m
91.10m
11a1.80m
11b1.70m
12a2.00m
12b1.90m
153.80m
164.10m
172.10m
202.20m
210.95d6.5
232.30m
242.40m
260.85d7.0
270.90d7.0
280.80s
290.75s
301.00s

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for a this compound-related Pentanorlanostane in DMSO-d₆ at 150 MHz

PositionδC (ppm)
135.4
227.6
376.7
438.6
550.0
617.8
733.6
848.1
941.3
1036.3
1125.6
1230.7
1348.3
1451.6
1569.8
1676.7
1750.0
1815.8
1918.9
2036.3
2119.0
22178.9
2325.9
2430.7
25132.8
2623.7
279.7
2828.1
2915.8
3018.9

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional): For sensitive NOE experiments, it may be beneficial to degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.

3.2. 1D NMR Spectroscopy

  • ¹H NMR Acquisition:

    • Spectrometer: Bruker Avance III 600 MHz spectrometer (or equivalent).

    • Pulse Program: zgpr (for water suppression if needed).

    • Spectral Width (SW): 20 ppm.

    • Acquisition Time (AQ): 1.36 s.

    • Relaxation Delay (D1): 3.5 s.

    • Number of Scans (NS): 256.

    • Temperature: 300 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: Bruker Avance III 150 MHz spectrometer (or equivalent).

    • Pulse Program: zgpg30 (with proton decoupling).

    • Spectral Width (SW): 240 ppm.

    • Acquisition Time (AQ): 1.0 s.

    • Relaxation Delay (D1): 2.0 s.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • Temperature: 300 K.

3.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse Program: cosygpmf.

    • Data Points (TD): 2048 in F2, 512 in F1.

    • Spectral Width (SW): Same as ¹H NMR in both dimensions.

    • Number of Scans (NS): 8-16.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: hsqcedetgpsp.

    • Data Points (TD): 1024 in F2, 256 in F1.

    • Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.

    • Number of Scans (NS): 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: hmbcgplpndqf.

    • Data Points (TD): 2048 in F2, 512 in F1.

    • Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.

    • Number of Scans (NS): 16-32.

    • Long-range coupling delay (CNST2): Optimized for ~8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space correlations), which is crucial for determining relative stereochemistry.

    • Pulse Program: noesygpph.

    • Data Points (TD): 2048 in F2, 512 in F1.

    • Spectral Width (SW): Same as ¹H NMR in both dimensions.

    • Number of Scans (NS): 16-32.

    • Mixing Time (D8): 500-800 ms.

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow for processing and interpreting the NMR data to elucidate the structure of this compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis H1 1D ¹H NMR Process Fourier Transform, Phasing, Baseline Correction H1->Process C13 1D ¹³C NMR C13->Process COSY 2D COSY COSY->Process HSQC 2D HSQC HSQC->Process HMBC 2D HMBC HMBC->Process NOESY 2D NOESY NOESY->Process AssignH Assign ¹H Signals Process->AssignH From 1D ¹H AssignC Assign ¹³C Signals Process->AssignC From 1D ¹³C Fragments Assemble Structural Fragments AssignH->Fragments COSY helps AssignC->Fragments HSQC links H & C Connect Connect Fragments via HMBC Fragments->Connect HMBC correlations Stereo Determine Relative Stereochemistry Connect->Stereo NOESY correlations Structure Propose Final Structure Stereo->Structure

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for Structural Assembly

The following diagram illustrates the key 2D NMR correlations that are instrumental in assembling the carbon skeleton and determining the connectivity of this compound.

NMR_Correlations cluster_structure This compound Core Structure cluster_experiments Key 2D NMR Experiments Structure C-H Fragment 1 C-H Fragment 2 Quaternary Carbons COSY COSY Structure:f0->COSY ¹H-¹H Spin Systems Structure:f1->COSY HSQC HSQC Structure:f0->HSQC ¹J(C,H) Correlations Structure:f1->HSQC HMBC HMBC Structure:f2->HMBC ²⁻³J(C,H) Correlations Structure:f0->HMBC Structure:f1->HMBC NOESY NOESY Structure->NOESY Through-space Correlations

Caption: Key 2D NMR correlations for structure assembly.

Signaling Pathway of NMR Data to Final Structure

The logical progression from raw NMR data to the final elucidated structure is depicted in the diagram below.

Logical_Progression rawData Raw NMR Data (FID) processedSpectra 1D & 2D NMR Spectra rawData->processedSpectra Processing peakPicking Peak Picking & Integration processedSpectra->peakPicking Analysis correlationTable Table of Correlations (COSY, HSQC, HMBC, NOESY) peakPicking->correlationTable Interpretation fragmentAssembly Assembly of Molecular Fragments correlationTable->fragmentAssembly Connectivity stereochem Stereochemical Assignment correlationTable->stereochem fragmentAssembly->stereochem Spatial Proximity (NOESY) finalStructure Final Structure of This compound stereochem->finalStructure Confirmation

Caption: Logical pathway from NMR data to structure.

Application Note and Protocols for In Vitro Cytotoxicity Assay of Hyalodendrin on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyalodendrin, a secondary metabolite produced by various fungi, has garnered interest for its potential as an anticancer agent.[1] This application note provides a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of this compound on the MCF-7 human breast cancer cell line. MCF-7 cells are a widely utilized model for breast cancer research, particularly for studying hormone-responsive tumors.[2][3] The following protocols detail methods for quantifying cell viability, cytotoxicity, and the induction of apoptosis following treatment with this compound.

1. Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: MTT Assay

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
192 ± 3.885 ± 4.278 ± 3.9
575 ± 4.162 ± 3.548 ± 4.3
1058 ± 3.241 ± 2.925 ± 3.1
2535 ± 2.818 ± 2.59 ± 2.2
5015 ± 2.17 ± 1.94 ± 1.5
IC₅₀ (µM) ~12.5 ~7.8 ~5.2

Data are presented as mean ± standard deviation and are hypothetical.

2. Evaluation of Cytotoxicity by Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6] This enzyme is a stable cytoplasmic enzyme present in all cells and is rapidly released upon plasma membrane damage.[6]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:[7][8]

    • Background Control: Medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).[7]

    • Substance Control: this compound in medium without cells to check for interference.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[7][9]

  • Assay Reaction: Carefully transfer 100 µL of the supernatant from each well to a new, optically clear 96-well plate.[7] Add 100 µL of the LDH reaction mixture to each well.[7]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][9] Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100.

Data Presentation: LDH Cytotoxicity Assay

This compound Conc. (µM)% Cytotoxicity (48h)
0 (Control)5 ± 1.2
112 ± 1.8
528 ± 2.5
1045 ± 3.1
2568 ± 4.2
5085 ± 5.3

Data are presented as mean ± standard deviation and are hypothetical.

3. Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between different stages of cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Data Presentation: Annexin V-FITC/PI Apoptosis Assay

This compound Conc. (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.6
570.1 ± 3.518.4 ± 2.211.5 ± 1.9
1045.8 ± 4.235.6 ± 3.118.6 ± 2.8
2515.3 ± 2.848.2 ± 4.536.5 ± 3.9

Data are presented as mean ± standard deviation and are hypothetical.

4. Visualizations

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Acquisition & Analysis A Seed MCF-7 Cells (96-well or 6-well plates) B Incubate for 24h (Cell Adhesion) A->B C Treat with this compound (Various Concentrations) B->C D MTT Assay (Viability) C->D E LDH Assay (Cytotoxicity) C->E F Annexin V/PI Staining (Apoptosis) C->F G Measure Absorbance (Spectrophotometer) D->G E->G H Analyze by Flow Cytometry F->H I Calculate IC50 G->I J Determine % Cytotoxicity G->J K Quantify Apoptotic Cells H->K

Caption: Workflow for assessing this compound cytotoxicity.

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition p53 p53 Activation (Phosphorylation on Ser15) This compound->p53 mTOR mTOR Pathway PI3K_Akt->mTOR Activation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondria Mitochondrial Permeability Transition Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

G Logical Relationship of Cytotoxicity Assays cluster_0 Cellular Events cluster_1 Assay Measurement Treatment This compound Treatment on MCF-7 Cells Metabolic_Decline Decreased Mitochondrial Activity Treatment->Metabolic_Decline Membrane_Damage Plasma Membrane Rupture Treatment->Membrane_Damage Apoptosis_Induction Apoptosis Induction (PS Exposure) Treatment->Apoptosis_Induction MTT MTT Assay (Measures Viability) Metabolic_Decline->MTT Detected by LDH LDH Assay (Measures Cytotoxicity) Membrane_Damage->LDH Detected by AnnexinV Annexin V/PI Assay (Measures Apoptosis) Apoptosis_Induction->AnnexinV Detected by

Caption: Relationship between cellular events and assays.

5. Mechanism of Action and Signaling Pathways

Studies suggest that this compound exerts its cytotoxic effects on MCF-7 cells through the induction of apoptosis.[1][12] The underlying mechanism involves the modulation of key signaling pathways that regulate cell survival and death. Treatment of MCF-7 cells with this compound has been shown to induce changes in the phosphorylation status of the tumor suppressor protein p53.[1][12] Specifically, an increase in p53 phosphorylation at serine 15 is observed, a modification known to enhance its stability and transcriptional activity, often leading to the upregulation of pro-apoptotic genes like BAX.[12]

Furthermore, this compound may influence the PI3K/Akt and mTOR pathways, which are critical for cell growth and survival.[12] Alterations in the expression of proteins such as PRAS40, a known regulator of mTORC1, have been noted following this compound treatment.[12] The collective impact of these molecular changes—p53 activation and potential inhibition of pro-survival pathways—converges on the mitochondria, leading to the activation of the intrinsic apoptotic cascade, ultimately resulting in programmed cell death.

References

Quantifying Hyalodendrin: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the quantification of Hyalodendrin, a potent epipolythiodioxopiperazine (ETP) fungal toxin, in crude extracts. This compound, produced by various fungal species, including those from the Hyalodendron genus and the marine-derived fungus Paradendryphiella salina, has garnered significant interest for its cytotoxic and anticancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from fungal culture and extraction to quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class of mycotoxins, characterized by a reactive disulfide bridge that is central to their biological activity.[3][4] ETPs are known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species and inactivation of proteins via reaction with thiol groups.[3][4] Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to induce changes in the phosphorylation status of the tumor suppressor protein p53 and alter the expression of heat shock proteins like HSP60 and HSP70, as well as PRAS40.[1][2][5] Accurate quantification of this compound in crude fungal extracts is a critical step in natural product discovery, bioactivity screening, and the development of potential therapeutic agents.

This application note provides a detailed methodology for the extraction and quantification of this compound, ensuring reliable and reproducible results for research and development purposes.

Quantitative Data Summary

The following table summarizes quantitative data related to the extraction and bioactivity of crude extracts containing this compound. It is important to note that the yield of this compound can vary significantly based on the fungal strain, culture conditions, and extraction efficiency.

Fungal SourceCulture ConditionsExtraction SolventCrude Extract YieldBioactivity (IC50) of Crude ExtractReference
Paradendryphiella salina PC 362HMalt Extract Agar with Artificial Sea Water (MEA–ASW), 21 days at 18°CEthyl Acetate (EtOAc)11.47 g from 150 Petri dishes0.2 µg/mL (MCF7-Sh-WISP2 cells)[2]
Endophytic Fungi (general)Liquid CultureEthyl Acetate (EtOAc)Not Specified3.42 to 19.17 mg/ml against S. aureus and E. coli[6][7]

Experimental Protocols

This section details the protocols for fungal culture, extraction of this compound, and its subsequent quantification using HPLC and LC-MS/MS.

Fungal Culture and Extraction

This protocol is based on methods described for the cultivation of Paradendryphiella salina.[2]

Materials:

  • Fungal strain (e.g., Paradendryphiella salina)

  • Malt Extract Agar with Artificial Sea Water (MEA–ASW)

  • Petri dishes

  • Incubator

  • Ethyl Acetate (EtOAc), analytical grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Sonicator

Procedure:

  • Inoculate the fungal strain onto MEA–ASW plates.

  • Incubate the plates at 18°C for 21 days in the dark.

  • After incubation, cut the agar and mycelium into small pieces.

  • Submerge the fungal culture in EtOAc in a large beaker.

  • Perform sonication for 1 hour. Repeat the extraction process three times with fresh solvent.

  • Combine the organic extracts and filter to remove solid debris.

  • Dry the combined extract over anhydrous MgSO₄.

  • Concentrate the extract to dryness using a rotary evaporator under reduced pressure.

  • The resulting dried material is the crude extract. Store at -20°C until further analysis.

Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol or DMSO at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol or DMSO to a final concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the calibration standards to generate a standard curve by plotting peak area against concentration. Inject the prepared crude extract samples.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the crude extract using the standard curve.

Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[8]

  • Ionization Mode: Positive ESI.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M+H]⁺) and its specific product ions need to be determined by direct infusion of a standard.

Protocol:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC analysis.

  • Method Development: Infuse a this compound standard into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify characteristic product ions for MRM transitions.

  • Analysis: Inject the calibration standards to construct a standard curve. Analyze the crude extract samples using the optimized LC-MS/MS method.

  • Quantification: Integrate the peak area for the specific MRM transition of this compound in the samples and quantify the concentration using the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in crude extracts.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_data Data Processing Culture Fungal Inoculation & Incubation Harvest Harvesting of Fungal Biomass Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration Concentration to Crude Extract Extraction->Concentration Preparation Sample & Standard Preparation Concentration->Preparation HPLC HPLC-PDA/UV Analysis Preparation->HPLC LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of this compound HPLC->Quantification LCMS->Quantification Reporting Reporting Results Quantification->Reporting signaling_pathway cluster_cellular_stress Cellular Stress Response cluster_cellular_outcomes Cellular Outcomes This compound This compound p53 p53 This compound->p53 Alters Phosphorylation HSP60 HSP60 This compound->HSP60 Alters Expression HSP70 HSP70 This compound->HSP70 Alters Expression PRAS40 PRAS40 This compound->PRAS40 Alters Expression Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

References

Application Notes and Protocols for the Solid-Phase Synthesis of Hyalodendrin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyalodendrin is a naturally occurring fungal metabolite belonging to the epidithiodiketopiperazine (ETP) class of alkaloids.[1][2][3] ETPs are characterized by a unique bridged disulfide linkage across a diketopiperazine (DKP) core, a feature responsible for their diverse and potent biological activities.[4][5] this compound and its related compounds have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[2][3][4] Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as HIF-1, NF-κB, and PI3K/AKT/mTOR, and the induction of apoptosis.[1][6][7]

The development of this compound derivatives is a promising avenue for lead optimization and the discovery of novel therapeutics. Solid-phase synthesis offers a streamlined and efficient approach for the generation of libraries of such derivatives, facilitating structure-activity relationship (SAR) studies.[8][9][10][11] These application notes provide a detailed protocol for the solid-phase synthesis of a library of this compound derivatives, along with methodologies for their biological evaluation.

Experimental Protocols

1. Solid-Phase Synthesis of this compound Derivatives

This protocol outlines a plausible strategy for the solid-phase synthesis of this compound derivatives based on established methods for diketopiperazine synthesis on a solid support. The synthesis begins with the immobilization of the first amino acid onto a suitable resin, followed by the sequential addition of the second amino acid, cyclization to form the DKP core, and subsequent modifications to introduce the characteristic epidithiodiketopiperazine bridge and other diversity elements.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

  • Various aldehydes or other diversity-generating reagents

  • Reagents for sulfurization (e.g., Lawesson's reagent followed by oxidation, or a sulfur transfer reagent)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Alanine, 3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling:

    • Couple the second Fmoc-protected amino acid (e.g., Fmoc-L-Phenylalanine, 3 eq.) using the same procedure as in step 1.

  • On-Resin Cyclization to Diketopiperazine (DKP):

    • After Fmoc-deprotection of the second amino acid, treat the resin-bound dipeptide with a mild base (e.g., 1% acetic acid in DMF) and heat to promote intramolecular cyclization and cleavage from the resin. Alternatively, for a traceless synthesis, a specific linker that facilitates cyclization-cleavage can be employed.

  • Introduction of Diversity Elements (Optional):

    • Prior to cyclization, the N-terminus of the second amino acid can be modified. For example, reductive amination with an aldehyde can be performed to introduce a variety of substituents.

  • Formation of the Epidithiodiketopiperazine (ETP) Bridge:

    • The formed DKP can be treated with a sulfurizing agent, such as Lawesson's reagent, followed by an oxidative step to form the disulfide bridge. The specific conditions will need to be optimized based on the substrate.

  • Cleavage and Purification:

    • If the DKP is not already cleaved during cyclization, treat the resin with a TFA cleavage cocktail for 2-3 hours to release the final compound.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final compounds by mass spectrometry and NMR.

Workflow for Solid-Phase Synthesis of this compound Derivatives:

G Resin Rink Amide Resin AA1 Couple Fmoc-AA1 (DIC, Oxyma) Resin->AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotect1 AA2 Couple Fmoc-AA2 (DIC, Oxyma) Deprotect1->AA2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) AA2->Deprotect2 Cyclize On-Resin Cyclization (Heat, Mild Acid) Deprotect2->Cyclize Sulfurize Sulfurization & Oxidation Cyclize->Sulfurize Cleave Cleavage from Resin (TFA Cocktail) Sulfurize->Cleave Purify HPLC Purification Cleave->Purify Product This compound Derivative Purify->Product

Caption: Workflow for the solid-phase synthesis of this compound derivatives.

2. Biological Evaluation: Anticancer Activity Screening

Cell Lines:

  • Human cervical cancer (HeLa)

  • Human lung carcinoma (A549)

  • Human breast cancer (MCF-7)

  • Human histiocytic lymphoma (U-937)

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.

    • Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Workflow for Biological Screening:

G Library Synthesized this compound Derivative Library Screening Primary Screening (Single High Concentration) Library->Screening DoseResponse Dose-Response Assay (e.g., MTT) Screening->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Hit Hit Compound(s) IC50->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Compound SAR->Lead G cluster_hif HIF-1α Pathway cluster_apoptosis Apoptosis Induction This compound This compound Derivative p300 p300 This compound->p300 Inhibits interaction ROS Increased ROS This compound->ROS HIF1_complex HIF-1α/p300 Complex p300->HIF1_complex HIF1a HIF-1α HIF1a->HIF1_complex VEGF VEGF Gene Transcription HIF1_complex->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Troubleshooting & Optimization

Optimizing fermentation conditions to increase Hyalodendrin yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for increased Hyalodendrin yield. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Troubleshooting Guide: Common Issues in this compound Fermentation

This guide provides solutions to common problems that may arise during this compound fermentation experiments.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Inappropriate fungal strain or loss of productivity through repeated subculturing.Ensure you are using a known this compound-producing strain, such as Paradendryphiella salina or a species of Hyalodendron.[1][2] Use a freshly revived culture from a cryopreserved stock for each fermentation run.
Suboptimal medium composition.Test different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract, sodium nitrate).[3][4][5][6] Refer to the media compositions in the Experimental Protocols section as a starting point.
Incorrect pH of the fermentation medium.The optimal pH for fungal growth and secondary metabolite production is typically between 4.0 and 7.0.[7][8][9][10] Experiment with different initial pH levels within this range.
Non-ideal incubation temperature.Most fungi have an optimal temperature range for growth and secondary metabolism, generally between 20°C and 30°C.[7][8][9][10] The production of this compound by Paradendryphiella salina has been reported at 18°C.[1]
Insufficient aeration or agitation (for submerged fermentation).In submerged fermentation, adequate oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.
Inconsistent this compound Yields Variability in inoculum preparation.Standardize the inoculum preparation by using a consistent spore concentration or a specific amount of mycelial biomass for inoculation.
Inhomogeneous fermentation conditions.Ensure uniform mixing and temperature distribution within the fermenter. For solid-state fermentation, ensure even moisture content and substrate distribution.
Presence of Contaminants Inadequate sterilization of media or equipment.Autoclave all media, glassware, and fermenter components at the appropriate temperature and pressure for a sufficient duration.
Contaminated inoculum.Use aseptic techniques during all stages of culture handling and inoculation. Regularly check the purity of your fungal cultures.

Frequently Asked Questions (FAQs)

Q1: Which fungal strains are known to produce this compound?

A1: this compound is primarily produced by fungi belonging to the genus Hyalodendron.[2] A specific known producing strain is the marine-derived fungus Paradendryphiella salina (strain PC 362H).[1][11]

Q2: What are the recommended media for this compound production?

A2: Two media that have been used for the cultivation of Paradendryphiella salina for this compound production are Malt Extract Agar-Artificial Sea Water (MEA-ASW) and Tubaki-ASW medium.[1] The compositions are provided in the Experimental Protocols section. Optimization of carbon and nitrogen sources may further enhance the yield.

Q3: What is the typical fermentation time for this compound production?

A3: For Paradendryphiella salina, a fermentation time of 21 days at 18°C has been reported for solid-state fermentation.[1] The optimal fermentation time can vary depending on the fungal strain and fermentation conditions and should be determined experimentally by monitoring this compound production over time.

Q4: What is the difference between submerged and solid-state fermentation for this compound production?

A4: Submerged fermentation (SmF) involves growing the fungus in a liquid medium, which allows for better control of parameters like pH and temperature. Solid-state fermentation (SSF) involves growing the fungus on a solid substrate with low moisture content. SSF can sometimes lead to higher yields of secondary metabolites for certain fungi.[12][13][14][15] The reported production of this compound from Paradendryphiella salina utilized solid-state fermentation.[1]

Q5: How can I quantify the amount of this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying secondary metabolites like this compound.[16][17][18][19] A detailed protocol for extraction and a general HPLC method are provided in the Experimental Protocols section.

Data Presentation

Table 1: Comparison of Media Composition for Paradendryphiella salina Fermentation[1]

ComponentMEA-ASW Medium (per 1 L)Tubaki-ASW Medium (per 1 L)
Distilled Water200 mL200 mL
Artificial Sea Water (ASW)800 mL800 mL
Malt Extract20 g-
D-Glucose20 g30 g
Bactopeptone1 g1 g
Yeast Extract-1 g
K₂HPO₄-1 g
MgSO₄-0.5 g
FeSO₄-0.01 g
Agar20 g20 g

Experimental Protocols

Protocol 1: Fermentation of Paradendryphiella salina for this compound Production (Solid-State)

This protocol is adapted from the methodology used for the production of this compound from Paradendryphiella salina.[1]

1. Media Preparation:

  • Prepare Malt Extract Agar-Artificial Sea Water (MEA-ASW) or Tubaki-ASW medium as per the compositions in Table 1.

  • Autoclave the media at 121°C for 20 minutes and pour into 12 cm² Petri dishes (60 mL per plate).

2. Inoculation:

  • Inoculate the plates with a spore suspension (100 µL, 10⁴ spores/mL) or a crushed mycelial suspension (1 cm² in 2 mL of sterile ASW) for non-sporulating fungi.

3. Incubation:

  • Incubate the plates at 18°C for 21 days in the dark.

4. Extraction:

  • After incubation, cut the fungal culture (mycelium and agar) into 1 cm² pieces.

  • Extract the pieces with ethyl acetate (3 x 80 mL) for 1 hour each time under sonication.

  • Combine the organic phases, filter, and dry over anhydrous MgSO₄.

  • Concentrate the extract under reduced pressure to obtain the crude this compound extract.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol that can be adapted for this compound quantification.

1. Sample Preparation:

  • Dissolve a known amount of the crude extract in a suitable solvent like methanol or acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B over the run time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (if available) or by a Diode Array Detector (DAD) to identify the optimal wavelength.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a calibration curve using a pure this compound standard of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_proc Processing & Analysis strain Fungal Strain (e.g., P. salina) inoculation Inoculation strain->inoculation media Media Preparation (MEA-ASW or Tubaki-ASW) media->inoculation incubation Incubation (18°C, 21 days) inoculation->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction quantification HPLC Quantification extraction->quantification optimization Data Analysis & Optimization quantification->optimization

Caption: Experimental workflow for this compound production and optimization.

Troubleshooting_Logic cluster_strain Strain Issues cluster_media Media & Conditions cluster_process Process Parameters start Low/No this compound Yield check_strain Check Strain Viability & Purity start->check_strain check_media Verify Media Composition start->check_media check_aeration Check Aeration/Agitation (for SmF) start->check_aeration check_inoculum Standardize Inoculum start->check_inoculum revive_stock Use Fresh Stock check_strain->revive_stock optimize_cn Optimize C/N Sources check_media->optimize_cn check_ph Measure & Adjust pH check_media->check_ph check_temp Verify Incubation Temp. check_media->check_temp

Caption: Troubleshooting logic for low this compound yield.

Hyalodendrin_Biosynthesis_Regulation cluster_signal Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis This compound Biosynthesis nutrient_stress Nutrient Stress global_reg Global Regulators (e.g., LaeA) nutrient_stress->global_reg ph_shift pH Shift ph_shift->global_reg temp_change Temperature Change temp_change->global_reg tf Pathway-Specific TF (e.g., GliZ homolog) global_reg->tf activates bgc This compound Biosynthetic Gene Cluster tf->bgc activates transcription enzymes Biosynthetic Enzymes bgc->enzymes translates to This compound This compound enzymes->this compound synthesizes

Caption: Hypothetical signaling pathway for this compound biosynthesis regulation.

References

Technical Support Center: Optimizing Hyalodendrin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the low yield of Hyalodendrin in laboratory culture.

Troubleshooting Guides

Low yield of this compound is a common challenge in laboratory settings. The following sections provide guidance on optimizing culture conditions and other factors that can influence the production of this valuable secondary metabolite.

Issue 1: Suboptimal Culture Medium Composition

The composition of the culture medium is a critical factor influencing fungal growth and secondary metabolite production. An imbalance in nutrients can lead to poor biomass and/or low this compound yield.

Troubleshooting Steps:

  • Evaluate Carbon Source: The type and concentration of the carbon source directly impact fungal metabolism.

  • Assess Nitrogen Source: Organic and inorganic nitrogen sources can have varied effects on secondary metabolite biosynthesis.

  • Optimize C:N Ratio: The carbon-to-nitrogen ratio is a key determinant of whether the fungus prioritizes primary or secondary metabolism.

  • Investigate Precursor Supplementation: The addition of biosynthetic precursors can sometimes enhance the yield of the target metabolite. This compound is an epidithiodioxopiperazine (ETP), a class of compounds derived from amino acids.

Quantitative Data Summary:

While specific data on this compound yield optimization is not extensively published, the following table provides a template for systematically testing different media components. Researchers can adapt this experimental design to their specific fungal strain.

VariableLevel 1Level 2Level 3Expected Outcome on this compound Yield
Carbon Source Glucose (20 g/L)Sucrose (20 g/L)Maltose (20 g/L)Variable; empirical testing required.
Nitrogen Source Peptone (5 g/L)Yeast Extract (5 g/L)Ammonium Sulfate (2 g/L)Organic sources often favor secondary metabolism.
C:N Ratio 10:120:140:1Higher ratios may induce secondary metabolite production.
Precursor No PrecursorPhenylalanine (1 mM)Tryptophan (1 mM)May increase yield if they are direct precursors.
Issue 2: Non-Ideal Physical Culture Parameters

Physical parameters such as pH, temperature, aeration, and incubation time significantly affect fungal growth and enzyme activity, thereby influencing this compound production.

Troubleshooting Steps:

  • Determine Optimal pH: The pH of the culture medium affects nutrient uptake and enzyme function.

  • Identify Optimal Temperature: Fungal growth and secondary metabolite production are temperature-dependent.

  • Ensure Adequate Aeration: Oxygen availability is crucial for the growth of aerobic fungi and for many biosynthetic pathways.

  • Establish Optimal Incubation Time: this compound production is typically growth-phase dependent, often occurring in the stationary phase.

Quantitative Data Summary:

The following table outlines a range of physical parameters to test for optimizing this compound production.

ParameterRange 1Range 2Range 3Expected Outcome on this compound Yield
Initial pH 5.06.58.0Optimal pH is strain-dependent; often slightly acidic to neutral for fungi.[1][2]
Temperature (°C) 202530Most fungi have an optimal temperature range for growth and secondary metabolism.[1][2]
Agitation (rpm) 100150200Affects aeration and nutrient distribution in liquid cultures.
Incubation Time (days) 71421Yield typically increases during stationary phase and may decline later due to degradation.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) for Media Optimization

This protocol allows for the systematic evaluation of individual media components.

Methodology:

  • Prepare a basal medium: Start with a known medium formulation for the producing fungus (e.g., Potato Dextrose Broth or Malt Extract Broth).

  • Vary one factor at a time: For example, to test carbon sources, prepare several flasks of the basal medium, each with a different carbon source at the same concentration, while keeping all other components constant.

  • Inoculate and incubate: Inoculate each flask with the same amount of fungal inoculum and incubate under consistent physical conditions.

  • Harvest and analyze: At the end of the incubation period, harvest the fungal biomass and culture filtrate. Extract and quantify the this compound concentration using the protocols below.

  • Compare results: Identify the component that results in the highest this compound yield. This component is then used in the basal medium for testing the next variable.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol describes a general method for extracting this compound from a liquid fungal culture.

Methodology:

  • Separate biomass and filtrate: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the filtrate: Extract the cell-free culture broth three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Extract the biomass: Homogenize the fungal mycelium and extract it three times with ethyl acetate or methanol.

  • Combine and concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

  • Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica gel or Sephadex LH-20) if necessary.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography with a UV detector.

Methodology:

  • Prepare standard solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions to generate a standard curve.

  • Prepare samples: Dissolve the crude extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical gradient could be starting from 20% acetonitrile and increasing to 90% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined by a UV scan, but a common starting point for similar compounds is around 254 nm).

    • Injection Volume: 10-20 µL.

  • Data analysis: Construct a standard curve by plotting the peak area of the this compound standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

Visualizations

Hyalodendrin_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_core_synthesis Core Structure Synthesis cluster_tailoring Tailoring Reactions Amino_Acid_1 Amino Acid 1 (e.g., Phenylalanine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acid_1->NRPS Amino_Acid_2 Amino Acid 2 (e.g., Serine) Amino_Acid_2->NRPS Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Diketopiperazine->Tailoring_Enzymes Sulfur_Addition Sulfur Incorporation (e.g., via Glutathione-S-Transferase) Tailoring_Enzymes->Sulfur_Addition Disulfide_Bridge Disulfide Bridge Formation Sulfur_Addition->Disulfide_Bridge This compound This compound Disulfide_Bridge->this compound

Caption: Generalized biosynthetic pathway for this compound.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield OFAT One-Factor-at-a-Time (OFAT) Media Component Screening (Carbon, Nitrogen, etc.) Start->OFAT RSM Response Surface Methodology (RSM) for Optimization of Key Factors OFAT->RSM Optimal_Media Define Optimal Medium RSM->Optimal_Media Physical_Params Optimize Physical Parameters (pH, Temperature, Aeration) Optimal_Media->Physical_Params Optimal_Conditions Define Optimal Culture Conditions Physical_Params->Optimal_Conditions Scale_Up Scale-Up Fermentation Optimal_Conditions->Scale_Up End End: High this compound Yield Scale_Up->End

Caption: Workflow for optimizing this compound fermentation.

Frequently Asked Questions (FAQs)

Q1: Which fungal strains are known to produce this compound?

A1: this compound has been isolated from species of the genus Hyalodendron and the marine-derived fungus Paradendryphiella salina.[3][4][5]

Q2: What is a good starting point for a culture medium to produce this compound?

A2: Based on published studies, good starting points include Potato Dextrose Broth (PDB), Malt Extract Broth (MEB), or a rice-based solid medium. For marine-derived strains, supplementing the medium with artificial seawater may be beneficial.[3]

Q3: How can I confirm that my fungus is producing this compound?

A3: After extraction, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify this compound based on its retention time and mass-to-charge ratio, comparing it to a known standard or literature data.

Q4: My fungal culture is growing well, but the this compound yield is still low. What should I do?

A4: Good biomass does not always correlate with high secondary metabolite production. If growth is good, focus on optimizing conditions that trigger secondary metabolism. This includes:

  • Inducing nutrient limitation: A high carbon-to-nitrogen ratio can shift the metabolism towards secondary metabolite production.

  • Extending the incubation time: this compound is likely produced during the stationary phase of growth.

  • Using elicitors: Adding small amounts of stressors (e.g., certain metal ions or competing microorganisms) can sometimes induce the production of secondary metabolites as a defense response.

Q5: Are there any advanced techniques to increase this compound yield?

A5: Yes, for long-term strain improvement, you can consider metabolic engineering. This involves identifying the biosynthetic gene cluster for this compound and then using genetic tools to overexpress key enzymes in the pathway or to knock out competing pathways. This is a more complex approach that requires expertise in molecular biology and fungal genetics.

References

Addressing variability in Hyalodendrin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in bioassay results when working with Hyalodendrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal secondary metabolite belonging to the epidithiodioxopiperazine (ETP) class of toxins. Its primary mechanism of action is believed to involve the inhibition of the thioredoxin reductase system, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent induction of apoptosis. This can affect various downstream signaling pathways.

Q2: Why am I seeing significant variability in my IC50 values for this compound across different experiments?

Variability in IC50 values is a common issue in bioassays and can arise from several sources.[1][2] For this compound, this can be particularly pronounced due to its reactive disulfide bridge and its interaction with cellular redox systems. Key factors include:

  • Cell-Based Factors: Cell line identity, passage number, cell density, and growth phase can all significantly impact results.

  • Compound Stability and Handling: this compound's stability in solution, especially in the presence of reducing agents, can affect its potency.

  • Assay Protocol Parameters: Incubation times, reagent concentrations, and even the type of microplate used can introduce variability.[3]

  • Data Analysis: The method used to calculate the IC50 value can influence the final result.[4]

Q3: How can I minimize variability in my this compound bioassays?

Minimizing variability requires careful control over experimental parameters.[1] Key strategies include:

  • Standardize Cell Culture: Use cells with a consistent passage number and seed them at a precise density. Ensure cells are in the logarithmic growth phase at the start of the experiment.

  • Consistent Compound Preparation: Prepare fresh solutions of this compound for each experiment from a well-characterized stock. Minimize freeze-thaw cycles.

  • Optimize and Standardize Assay Protocol: Follow a detailed, validated protocol consistently. Pay close attention to incubation times and reagent addition.

  • Include Proper Controls: Always include positive and negative controls, as well as vehicle controls, in every assay plate.

  • Robust Data Analysis: Use a consistent and appropriate statistical method for IC50 determination.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Well-to-Well Variability within the Same Plate - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Bubbles in wells- Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the microplate.- Inspect wells for bubbles before reading the plate.[3]- Ensure thorough but gentle mixing of reagents in each well.
Inconsistent Results Between Different Assay Plates - Variation in incubation times- Temperature fluctuations- Different batches of reagents or media- Variation in cell passage number- Use a timer for all incubation steps.- Ensure consistent temperature in the incubator.- Use the same lot of reagents and media for a set of experiments.- Maintain a consistent cell passage number for all experiments.
No or Very Low Cytotoxic Effect Observed - this compound degradation- Incorrect concentration calculation- Cell line is resistant- Assay duration is too short- Prepare fresh this compound solutions.- Verify stock concentration and dilution calculations.- Test a higher concentration range or a different, more sensitive cell line.- Increase the incubation time with the compound.
Unexpectedly High Cytotoxicity in Control Wells - Contamination of cell culture or media- Cytotoxicity of the vehicle (e.g., DMSO)- Errors in plate setup- Check cell cultures for contamination.- Ensure the final concentration of the vehicle is non-toxic to the cells.- Carefully review the plate map and reagent addition steps.

Data Summary

The cytotoxic activity of this compound and other compounds can vary significantly between different cancer cell lines. The following table provides a summary of reported IC50 values for various compounds, illustrating this variability.

Cell LineCompoundIC50 (µM)
DLD1This compound0.04
3T3-F442AThis compound0.305
MCF7This compoundNot specified
MCF7-Sh-WISP2This compoundNot specified
HeLaCompound 13k1.2
HepG2Not specifiedNot specified
SGC-7901Not specifiedNot specified
A375/TxRSB2260.00076
PC-3Cu(II) complex (8)2.51 (µg/ml)

Note: This table includes data for compounds other than this compound to illustrate the typical range and variability of IC50 values in cancer cell line testing.

Experimental Protocols

General Protocol for Determining this compound Cytotoxicity using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for each specific cell line.

1. Cell Seeding:

  • Harvest cells in the logarithmic growth phase.
  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.[5]
  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
  • Mix gently by pipetting or shaking to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Cell Culture (Logarithmic Growth Phase) start->culture seed Seed Cells in 96-well Plate culture->seed attach 24h Incubation (Cell Attachment) seed->attach treat Treat Cells with This compound attach->treat prepare_hyal Prepare this compound Serial Dilutions prepare_hyal->treat incubate_treat Incubate (e.g., 24, 48, 72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining this compound cytotoxicity.

Potential Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound TrxR Thioredoxin Reductase This compound->TrxR Inhibits Trx Thioredoxin (reduced) ROS Increased ROS TrxR->ROS Leads to mTORC1 mTORC1 ROS->mTORC1 Inhibits p53 p53 (Phosphorylation) ROS->p53 Activates PRAS40 PRAS40 Apoptosis Apoptosis mTORC1->Apoptosis Suppression leads to HSP60_70 HSP60/HSP70 (Altered Expression) PRAS40->HSP60_70 Modulates p53->Apoptosis

Caption: this compound's potential signaling pathway.

References

HPLC troubleshooting for Hyalodendrin peak splitting or tailing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Hyalodendrin. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis of this fungal metabolite, specifically focusing on peak splitting and tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

A1: this compound is a fungal metabolite with potential biological activities.[1][2] Achieving a symmetrical, sharp peak in HPLC is crucial for accurate quantification, impurity profiling, and ensuring the reliability and reproducibility of your analytical method. Poor peak shape, such as splitting or tailing, can compromise these critical aspects of your research.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: Peak tailing for this compound, which possesses basic nitrogenous functional groups in its structure, is often due to secondary interactions with the stationary phase.[3][4][5] The primary cause is typically the interaction of the basic analyte with acidic silanol groups on the surface of silica-based reversed-phase columns.[3][5][6] Other contributing factors can include an inappropriate mobile phase pH, low buffer concentration, column contamination, or a column void.[7][8]

Q3: What typically causes peak splitting in an HPLC chromatogram of this compound?

A3: Peak splitting for this compound can arise from several factors. If all peaks in the chromatogram are split, it often points to an issue before the column, such as a partially blocked inlet frit or a void in the column packing.[8][9] If only the this compound peak is split, it could be due to the sample solvent being too strong compared to the mobile phase, sample overload, or co-elution with an impurity.[10][11][12]

Q4: How does the mobile phase pH affect the analysis of this compound?

A4: The mobile phase pH is a critical parameter for analyzing basic compounds like this compound. At a mid-range pH, the silanol groups on a standard silica-based C18 column can be ionized (negatively charged), leading to strong interactions with the protonated (positively charged) basic sites on the this compound molecule, resulting in peak tailing.[3][5] It is generally recommended to work at a low pH (e.g., 2-3) to suppress the ionization of silanol groups and ensure consistent protonation of the analyte, leading to improved peak shape.[3][5]

Q5: Can my sample preparation be the source of peak shape problems?

A5: Absolutely. The solvent used to dissolve your this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including splitting or fronting.[10][11][12][13] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.[10][13] High sample concentration leading to column overload can also cause peak tailing.[8]

Troubleshooting Guide: this compound Peak Splitting and Tailing

This guide provides a systematic approach to identifying and resolving common peak shape issues for this compound.

Summary of Potential Causes and Solutions
Problem Potential Cause Initial Recommended Action Detailed Protocol
Peak Tailing Secondary Interactions with Silanols Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid.[3][5]Protocol 1
Inappropriate Mobile Phase Buffer Ensure the buffer concentration is adequate (e.g., 10-25 mM) and the pH is appropriate.[4]Protocol 1
Column Contamination Flush the column with a strong solvent.Protocol 3
Column Overload Reduce the injection volume or sample concentration.Protocol 2
Column Void Replace the column. If the problem persists, investigate the cause of the void (e.g., pressure shocks).[8]-
Peak Splitting Sample Solvent Incompatibility Prepare the sample in the initial mobile phase composition or a weaker solvent.[10][11][13]Protocol 2
Partially Blocked Column Inlet Frit Reverse flush the column (if permitted by the manufacturer).[9]Protocol 3
Column Void at Inlet Replace the column and consider using a guard column for protection.[8][9]-
Co-eluting Impurity Modify the mobile phase gradient or composition to improve resolution.Protocol 1
Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol is designed to address peak tailing due to secondary interactions and improper buffering.

Objective: To improve the peak shape of this compound by adjusting the mobile phase pH and composition.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Formic acid (or Trifluoroacetic acid)

  • Your this compound sample

Procedure:

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water to create a 0.1% formic acid solution. This will result in a pH of approximately 2.8.[14]

  • Prepare Mobile Phase B: HPLC grade acetonitrile or methanol.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: As appropriate for this compound (e.g., based on its UV spectrum)

    • Gradient: Start with a suitable gradient, for example, 10-90% B over 20 minutes.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes. Inject your this compound standard and observe the peak shape.

  • Optimization:

    • If peak tailing persists, consider increasing the acid concentration slightly (e.g., to 0.2%) or switching to a different acid like trifluoroacetic acid (TFA), which can offer different selectivity. Note that TFA can suppress ionization in mass spectrometry.

    • If peak splitting suggests a co-eluting impurity, adjust the gradient slope. A shallower gradient will increase the separation time and may resolve the two components.

Protocol 2: Sample Solvent and Concentration Evaluation

This protocol addresses peak shape issues arising from the sample itself.

Objective: To determine if the sample solvent or concentration is causing peak splitting or tailing.

Materials:

  • This compound sample

  • Initial mobile phase from Protocol 1

  • A solvent weaker than the initial mobile phase (e.g., if the initial mobile phase is 30% acetonitrile in water, a weaker solvent could be 10% acetonitrile in water).

Procedure:

  • Sample Preparation:

    • Solvent Matching: Dissolve a portion of your this compound sample in the initial mobile phase composition (e.g., 10% Acetonitrile / 90% 0.1% Formic Acid in water).

    • Dilution Series: Prepare a series of dilutions of your sample in the chosen solvent (e.g., 1:2, 1:5, 1:10).

  • Injection and Analysis:

    • Inject the sample prepared in the mobile phase. Compare the peak shape to your original chromatogram. A significant improvement suggests the original sample solvent was too strong.

    • Inject the dilution series. If peak tailing decreases with lower concentrations, column overload was likely the issue.

Protocol 3: Column Cleaning and Regeneration

This protocol is for addressing issues related to column contamination.

Objective: To remove strongly retained contaminants from the column that may be causing peak shape problems.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

  • HPLC grade hexane (optional, for very non-polar contaminants)

Procedure:

  • Disconnect the Column from the Detector: This is crucial to prevent contaminants from flowing into the detector cell.

  • Flush with Mobile Phase without Buffer: Flush the column with the same mobile phase composition but without any salts or acids (e.g., 50% acetonitrile in water) for at least 30 minutes.

  • Flush with Strong Solvent: Flush the column with 100% acetonitrile for at least 30 minutes.

  • Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes.

  • (Optional) Flush with Hexane: If you suspect highly non-polar contaminants, flush with hexane for 30 minutes. Important: Ensure miscibility. Flush with isopropanol before and after using hexane when transitioning from/to an aqueous-organic mobile phase.

  • Reverse Flush (if applicable): Check your column's manual to see if reverse flushing is permitted. If so, reversing the column and flushing with a strong solvent can be effective at removing particulates from the inlet frit.

  • Re-equilibration: Flush the column with the mobile phase in the reverse order of the cleaning solvents, finishing with your analytical mobile phase until the baseline is stable.

  • Test Column Performance: Inject a standard to see if the peak shape has improved.

Troubleshooting Workflow

HPLC_Troubleshooting_this compound start Peak Splitting or Tailing Observed for this compound all_peaks Are all peaks in the chromatogram affected? start->all_peaks frit_void Potential pre-column issue: - Blocked inlet frit - Column void all_peaks->frit_void Yes sample_solvent Is sample solvent stronger than mobile phase? all_peaks->sample_solvent No reverse_flush Reverse flush column (if manufacturer allows) frit_void->reverse_flush replace_column Replace column and use guard column reverse_flush->replace_column end Problem Resolved replace_column->end dissolve_in_mp Dissolve sample in mobile phase or weaker solvent sample_solvent->dissolve_in_mp Yes tailing_or_splitting Is the primary issue tailing or splitting? sample_solvent->tailing_or_splitting No dissolve_in_mp->end tailing_causes Potential Tailing Causes: - Secondary Interactions - Column Overload - Contamination tailing_or_splitting->tailing_causes Tailing splitting_causes Potential Splitting Cause: - Co-eluting impurity tailing_or_splitting->splitting_causes Splitting lower_ph Lower mobile phase pH (e.g., 0.1% Formic Acid) tailing_causes->lower_ph reduce_conc Reduce sample concentration or injection volume lower_ph->reduce_conc clean_column Clean column with strong solvents reduce_conc->clean_column clean_column->end adjust_gradient Adjust mobile phase gradient to improve resolution splitting_causes->adjust_gradient adjust_gradient->end

Caption: Troubleshooting workflow for this compound peak shape issues.

References

Minimizing degradation of the Hyalodendrin disulfide bridge

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hyalodendrin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stability and integrity of the this compound disulfide bridge during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its disulfide bridge critical for its function?

This compound is a fungal secondary metabolite belonging to the epidithiodioxopiperazine (ETP) class of natural products.[1][2] Its core structure contains a reactive disulfide bridge, which is the cornerstone of its biological activity. This activity, which includes potent anticancer and antifungal properties, is attributed to two primary mechanisms[3][4]:

  • Generation of Reactive Oxygen Species (ROS): The disulfide bridge can be reduced by cellular reductants, leading to a redox cycle that produces ROS and induces oxidative stress in target cells.[3]

  • Mixed Disulfide Formation: The disulfide can react with thiol groups on proteins, forming mixed disulfides and disrupting protein function.[3]

Cleavage or degradation of this disulfide bridge results in a loss of biological activity.

Q2: What are the primary factors that cause the degradation of the this compound disulfide bridge?

The stability of the disulfide bridge is sensitive to its chemical environment. Key factors that can lead to its degradation include:

  • pH: The disulfide bond is susceptible to cleavage under basic conditions (pH > 8), where hydroxyl anions can directly attack the sulfur atoms.[5][6] The bond is generally more stable in neutral to slightly acidic solutions.[7][8][9][10]

  • Reducing Agents: Exposure to reducing agents will readily cleave the disulfide bond. Common laboratory reagents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol, as well as biological thiols like glutathione (GSH), will reduce the bridge to two free sulfhydryl groups.[11][12] The intracellular environment has a high concentration of GSH, which is a key part of this compound's mechanism of action but must be avoided during storage and handling.[12]

  • Oxidation and Light: Like many complex organic molecules, this compound can be sensitive to air oxidation and light.[13] Proper storage in an inert atmosphere and protected from light is crucial to prevent unwanted side reactions.

Q3: How can I detect and quantify the degradation of the disulfide bridge in my sample?

Several analytical methods can be used to assess the integrity of the this compound disulfide bridge:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most definitive method. By comparing the mass spectra of a sample under non-reducing and reducing conditions, you can confirm the presence and integrity of the disulfide bridge.[11][14][15] A mass increase corresponding to the addition of two protons (or other reducing equivalents) after treatment with a reducing agent confirms the initial presence of the disulfide. Degradation would be indicated by the presence of the reduced form in the non-treated sample.

  • Ellman's Test (DTNB Assay): This is a rapid and simple colorimetric assay that quantifies the number of free sulfhydryl (-SH) groups in a sample.[16] An intact this compound sample should have no free sulfhydryls. An increase in the concentration of free sulfhydryls over time indicates the progressive reduction and degradation of the disulfide bridge.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to develop a stability-indicating method. The intact, oxidized form of this compound will have a different retention time than its reduced or degraded forms.[17][18] This allows for the quantification of the remaining intact compound over time.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action & Troubleshooting Steps
Loss of or inconsistent biological activity in assays. Degradation of the disulfide bridge in the stock or working solution.1. Verify Storage: Confirm that lyophilized powder is stored at -80°C and solutions are stored as single-use aliquots at -80°C.[10][13] 2. Analyze Stock Integrity: Use LC-MS to check the molecular weight of your stock. The expected mass for intact this compound should be the dominant species. 3. Check for Reduction: Perform Ellman's test on your stock solution. A positive result (yellow color) indicates the presence of free thiols and thus, degradation.
Precipitate forms after dissolving the compound. Poor solubility or degradation in the chosen solvent.1. Use Appropriate Solvents: For stock solutions, use aprotic organic solvents like DMSO or DMF. 2. Prepare Aqueous Solutions Fresh: For assays, dilute the stock solution into a sterile, degassed, slightly acidic buffer (pH 5-6) immediately before use.[10] Avoid keeping this compound in aqueous buffers for extended periods.
Analytical results (e.g., HPLC, LC-MS) show multiple peaks. Sample degradation, presence of impurities, or disulfide scrambling.1. Use High-Purity Solvents: Ensure all solvents and buffers are of high purity and, for aqueous solutions, are degassed to remove oxygen. 2. Control pH: Maintain a slightly acidic pH during analysis unless otherwise required by the specific method. 3. Fresh Samples: Analyze samples as quickly as possible after preparation.

Data Summary: Conditions for Minimizing Degradation

This table summarizes the optimal conditions for storing and handling this compound to maintain the integrity of its disulfide bridge.

ParameterRecommended Condition to Minimize DegradationRationale
Storage Form Lyophilized powderMaximizes long-term stability by limiting mobility and reactions in solution.[10]
Temperature Long-Term: -80°CShort-Term: -20°CReduces the rate of all potential chemical degradation pathways.[10][13]
pH (for solutions) 5.0 - 6.5 (Slightly Acidic Buffer)Minimizes base-catalyzed cleavage of the disulfide bond.[5][6]
Solvents Stock Solution: Anhydrous DMSO or DMFAqueous Solution: Sterile, degassed acidic buffersAprotic solvents limit degradation pathways involving water or protons. Degassing removes dissolved oxygen.[10]
Atmosphere Inert gas (e.g., Nitrogen or Argon)Displaces oxygen to prevent air oxidation of the disulfide bridge or other sensitive parts of the molecule.[13]
Light Exposure Store in amber vials or in the darkPrevents potential photolytic degradation.[13]
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[13]

Experimental Protocols

Protocol 1: Quantification of Disulfide Bridge Degradation via Ellman's Test

This protocol allows for the quantification of free sulfhydryl groups, which are a direct indicator of disulfide bridge reduction.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine standards for calibration curve (optional, but recommended).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare Samples: Dissolve or dilute your this compound sample to the desired concentration in the Reaction Buffer. Prepare a "blank" using only the Reaction Buffer.

  • Reaction Setup: In a microcuvette or 96-well plate, add 250 µL of your this compound sample (or standard/blank).

  • Initiate Reaction: Add 50 µL of the Ellman's Reagent Solution to each sample. Mix gently.

  • Incubation: Incubate the mixture at room temperature for 15 minutes, protected from light.[7]

  • Measurement: Measure the absorbance of the solution at 412 nm.[16] Use the blank to zero the spectrophotometer.

  • Calculation: The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the resulting yellow product (TNB) is 14,150 M⁻¹cm⁻¹.[7]

    Concentration (M) = Absorbance / (14,150 * path length in cm)

An increase in absorbance at 412 nm over time or compared to a fresh sample indicates disulfide bridge degradation.

Protocol 2: Integrity Analysis by LC-MS

This protocol provides a general workflow to confirm the molecular weight and purity of this compound.

Materials:

  • LC-MS system with a C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Reducing Agent: 10 mM DTT solution.

Procedure:

  • Prepare Non-Reduced Sample: Dilute the this compound stock to an appropriate concentration (e.g., 100 µM) in a 50:50 mixture of Mobile Phase A and B.

  • Prepare Reduced Sample: To a separate aliquot of the diluted this compound, add DTT to a final concentration of 1 mM. Incubate for 30 minutes at room temperature to ensure complete reduction of the disulfide bridge.

  • LC-MS Analysis:

    • Inject the Non-Reduced Sample onto the LC-MS system.

    • Run a suitable gradient (e.g., 5% to 95% Mobile Phase B over 10-15 minutes).

    • Acquire the full scan mass spectrum and identify the peak corresponding to intact this compound.

  • Confirm Reduction:

    • Inject the Reduced Sample onto the LC-MS system using the same method.

    • Analyze the mass spectrum for the peak corresponding to the reduced form of this compound. The molecular weight should increase by approximately 2 Da compared to the intact form.

  • Interpretation: The presence of a significant peak at the reduced mass in the Non-Reduced Sample indicates that degradation has occurred in your stock.

Visualizations

cluster_main Disulfide Bridge Degradation Pathway This compound Intact this compound (Active Disulfide) degraded Reduced this compound (Inactive Thiols) This compound->degraded Reduction reducing_agent Reducing Agent (e.g., GSH, DTT) reducing_agent->degraded

Caption: Chemical reduction of the this compound disulfide bridge.

start Inconsistent Results or Loss of Activity Suspected check_storage Step 1: Verify Storage Conditions (-80°C, Aliquoted, Dark) start->check_storage improper_storage Correct Storage Procedures Prepare Fresh Stock check_storage->improper_storage No proper_storage Storage Conditions OK check_storage->proper_storage Yes analytical_check Step 2: Perform Analytical Check (LC-MS or Ellman's Test) proper_storage->analytical_check no_degradation Result: No Degradation Detected (Intact Mass, No Free Thiols) analytical_check->no_degradation Pass degradation_detected Result: Degradation Detected (Reduced Mass, Free Thiols) analytical_check->degradation_detected Fail troubleshoot_assay Investigate Other Assay Parameters (e.g., Reagents, Cell Lines) no_degradation->troubleshoot_assay discard_stock Discard Contaminated Stock Obtain/Synthesize Fresh Compound degradation_detected->discard_stock

Caption: Troubleshooting workflow for suspected this compound degradation.

cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies center This compound Stability pH High pH (>8) center->pH reducers Reducing Agents center->reducers temp High Temperature center->temp light Light Exposure center->light oxygen Oxygen (Air) center->oxygen buffer Acidic Buffer (pH 5-6) pH->buffer avoid Avoid Thiols (DTT, etc.) reducers->avoid freeze Store at -80°C temp->freeze dark Store in Dark light->dark inert Inert Atmosphere (N2/Ar) oxygen->inert

Caption: Key factors and strategies for ensuring this compound stability.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Hyalodendrin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal efficacy of Hyalodendrin formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action as an antifungal agent?

This compound is a secondary metabolite produced by fungi, belonging to the epidithiodioxopiperazine (ETP) class of natural products.[1][2] Like other compounds in this class, its antifungal activity is largely attributed to the reactive disulfide bridge, which can induce oxidative stress and disrupt cellular processes by interacting with thiol-containing proteins and enzymes within the fungal cell. This can lead to the inhibition of critical signaling pathways, such as the PI3K/Akt and mTOR pathways, and potentially induce apoptosis.

Q2: this compound has poor aqueous solubility. What are the initial steps to formulate it for in vitro testing?

Due to its low water solubility, a common starting point for in vitro assays is to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is frequently used for this purpose.[3] It is crucial to be aware that high concentrations of DMSO can inhibit fungal growth, so the final concentration in your assay should typically be kept below 1-2%.[4]

Q3: What are some common challenges encountered when developing this compound formulations for in vivo studies?

Common challenges for poorly soluble compounds like this compound include:

  • Low Bioavailability: The drug may not be efficiently absorbed, leading to suboptimal therapeutic concentrations at the site of infection.[5][6]

  • Stability Issues: this compound's disulfide bridge can be susceptible to degradation under certain chemical and physical conditions.[1][2]

  • Precipitation: The compound may precipitate out of solution when transitioning from a formulation vehicle to an aqueous physiological environment.

  • Manufacturing Difficulties: Issues such as inconsistent particle size or poor powder flow can arise during the scaling up of formulation production.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound formulations.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent MIC values in antifungal susceptibility testing. 1. "Trailing effect": Partial inhibition of fungal growth over a wide range of concentrations. 2. Inoculum variability: Inconsistent starting concentration of fungal cells. 3. Solvent interference: The solvent used to dissolve this compound (e.g., DMSO) may be inhibiting fungal growth at the tested concentrations.[4]1. Endpoint determination: Consider using an 80% reduction in growth (MIC80) as the endpoint instead of complete visual inhibition (MIC100).[7] 2. Standardize inoculum: Use a spectrophotometer or hemocytometer to ensure a consistent starting inoculum (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).[7] 3. Solvent control: Always include a solvent control (vehicle without this compound) to assess its effect on fungal growth. Keep the final solvent concentration consistent and as low as possible across all wells.
Low or no enhancement of antifungal activity with a new formulation. 1. Poor drug release: The formulation may not be releasing this compound effectively in the assay medium. 2. Incompatibility of excipients: Ingredients in the formulation may be interacting with this compound, reducing its activity.[5] 3. Degradation of this compound: The formulation process (e.g., high temperature, extreme pH) may have degraded the active compound.1. Release studies: Conduct in vitro release studies to confirm that this compound is being released from the formulation over time. 2. Excipient screening: Perform compatibility studies with individual excipients to identify any negative interactions. 3. Stability analysis: Use techniques like HPLC to analyze the integrity of this compound after the formulation process.
Precipitation of this compound observed during in vitro or in vivo experiments. 1. Supersaturation: The concentration of this compound exceeds its solubility in the aqueous environment. 2. pH shift: A change in pH from the formulation to the experimental medium can reduce solubility.1. Use of precipitation inhibitors: Incorporate polymers like HPMC or PVP into your formulation to help maintain a supersaturated state.[8] 2. pH-matched formulations: Develop formulations with a pH closer to the intended physiological environment. 3. Lipid-based formulations: Consider self-emulsifying drug delivery systems (SEDDS) to improve solubilization.[6]
High variability in in vivo efficacy studies. 1. Inconsistent formulation dosing: The formulation may not be homogenous, leading to variable doses being administered. 2. Poor oral bioavailability: The drug is not being consistently absorbed.[6]1. Homogeneity testing: Ensure that your formulation (e.g., suspension) is uniform before each dose administration. 2. Pharmacokinetic studies: Conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation. 3. Alternative delivery routes: Explore different administration routes, such as parenteral injection, if oral bioavailability is a persistent issue.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Fungal Inoculum Preparation: Culture the desired fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth. For compounds with a "trailing effect," the MIC80 (80% growth inhibition compared to the positive control) is often a more reproducible endpoint.[7]

Protocol 2: Forced Degradation Study of this compound

This protocol helps to identify the degradation pathways and the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours. Neutralize with 1N HCl.

    • Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 24 hours.[9]

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.[10]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (unstressed this compound) to identify and quantify degradation products. Further characterization of major degradation products can be performed using LC-MS.[9][11]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_stability Stability Assessment solubility Solubility Screening formulation Formulation Design (e.g., Nanoparticles, Liposomes) solubility->formulation characterization Physicochemical Characterization formulation->characterization mic_testing MIC/MFC Testing characterization->mic_testing forced_degradation Forced Degradation characterization->forced_degradation synergy Synergy Studies mic_testing->synergy invivo_testing In Vivo Efficacy synergy->invivo_testing storage_stability Long-term Stability forced_degradation->storage_stability storage_stability->invivo_testing

Caption: Experimental workflow for enhancing this compound efficacy.

signaling_pathway This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros thiol_proteins Thiol-containing Proteins & Enzymes This compound->thiol_proteins pi3k PI3K/Akt Pathway ros->pi3k Inhibition mtor mTOR Pathway thiol_proteins->mtor Inhibition apoptosis Apoptosis pi3k->apoptosis mtor->apoptosis cell_death Fungal Cell Death apoptosis->cell_death

Caption: Putative signaling pathway for this compound's antifungal action.

troubleshooting_tree start Low In Vivo Efficacy check_solubility Is the formulation soluble and stable in the vehicle? start->check_solubility check_pk Does the drug show adequate plasma exposure? check_solubility->check_pk Yes reformulate Reformulate: - Use solubilizers - Change vehicle - Nanosize particles check_solubility->reformulate No check_mic Is the MIC against the pathogen sufficiently low? check_pk->check_mic Yes modify_formulation Modify Formulation: - Enhance absorption (e.g., lipid-based) - Change administration route check_pk->modify_formulation No synergy Consider Synergy: - Combine with another antifungal - Use an efflux pump inhibitor check_mic->synergy No success Optimized Efficacy check_mic->success Yes reformulate->start modify_formulation->start synergy->start

Caption: Troubleshooting decision tree for low in vivo efficacy.

References

Strategies to reduce Hyalodendrin cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hyalodendrin. The focus is on strategies to understand and potentially mitigate its cytotoxic effects on normal cells during pre-clinical research.

Disclaimer: Research on strategies to specifically reduce this compound's cytotoxicity in normal cells is currently limited. The strategies and protocols outlined below are based on the known mechanisms of this compound and related compounds, as well as established principles in cancer therapeutics for enhancing selectivity. These approaches are intended for experimental validation and are not clinically proven methods.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's cytotoxicity?

This compound is an epipolythiodiketopiperazine (ETP) alkaloid, a class of fungal secondary metabolites known for their potent biological activities. Its cytotoxic effects are primarily attributed to the induction of apoptosis (programmed cell death). Studies on ETPs suggest several potential mechanisms of action, including:

  • Induction of Oxidative Stress: ETPs can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, and trigger apoptosis.[1]

  • Protein Inhibition: The disulfide bridge in the ETP structure can covalently react with cellular proteins, forming mixed disulfides and inhibiting their function.[1]

  • Apoptosis Induction: ETPs are known to induce caspase-3 dependent apoptotic cell death.[1]

Specifically for this compound, research has shown that it can induce changes in the phosphorylation status of the tumor suppressor protein p53 and alter the expression of heat shock proteins (HSP60, HSP70) and the signaling protein PRAS40 in cancer cells.[1] This suggests that this compound's cytotoxic mechanism involves the p53 signaling pathway and cellular stress response pathways.

Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?

The ideal chemotherapeutic agent would be highly toxic to cancer cells while sparing normal, healthy cells. While extensive comparative data for this compound is not yet available, studies on other ETP compounds suggest that a therapeutic window of selective cytotoxicity is achievable.

For instance, the synthetic ETP compound NT1721 has been shown to be significantly more cytotoxic to cutaneous T cell lymphoma (CTCL) cells than to normal peripheral blood mononuclear cells (PBMCs) and CD4+ T cells.[2] At a concentration of 300 nM, NT1721 reduced the viability of the CTCL cell line HuT78 by 83%, while the viability of normal PBMCs and CD4+ cells was only reduced by approximately 32%.[2]

This suggests that the cytotoxic mechanisms of ETPs may preferentially target pathways that are dysregulated in cancer cells.

Quantitative Data Summary

The following table summarizes the available cytotoxicity data for this compound and a related ETP compound, NT1721, to illustrate the potential for selective cytotoxicity.

CompoundCell LineCell TypeIC50 / % Viability
This compound SW-620Colorectal CancerIC50: 0.21 µM - 19.12 µM
NT1721 HuT78Cutaneous T Cell LymphomaIC50 (72h): 6 nM
NT1721 HHCutaneous T Cell LymphomaIC50 (72h): 70 nM
NT1721 Normal PBMCsHealthy Blood Cells~68% viability at 300 nM
NT1721 Normal CD4+ CellsHealthy T-Cells~68% viability at 300 nM

Data for NT1721 is from a single study and is presented here to illustrate the potential for selective cytotoxicity within the ETP class of compounds.[2]

Troubleshooting Guides

Issue: High Cytotoxicity Observed in Normal Cell Lines During In Vitro Experiments

If you are observing unacceptably high levels of cytotoxicity in your normal (non-cancerous) control cell lines when treated with this compound, here are some potential strategies to investigate.

Principle: Many cytotoxic agents, including those that affect DNA and cellular stress pathways, are more effective against rapidly dividing cells. Normal cells, unlike many cancer cells, have intact cell cycle checkpoints that can be exploited. By temporarily arresting normal cells in a non-proliferative phase of the cell cycle (e.g., G1), they may be protected from the cytotoxic effects of the subsequent drug treatment. This approach is termed "cyclotherapy". Given that this compound is known to affect the p53 pathway, a key regulator of the cell cycle, this strategy is a rational approach to test.

Suggested Approach: Pre-treat your normal and cancer cell lines with a low, non-toxic dose of a p53-activating agent to induce G1 arrest in the normal cells (which typically have wild-type p53). Cancer cells with mutated or deficient p53 pathways may not arrest and will remain vulnerable to this compound.

Experimental Workflow for Cyclotherapy:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (Post-incubation) cluster_3 Day 4 seed Seed normal and cancer cells in parallel plates pretreat Pre-treat a set of plates with a p53 activator (e.g., low-dose Nutlin-3 or Doxorubicin) seed->pretreat control_pretreat Add vehicle control to a parallel set of plates seed->control_pretreat This compound Add this compound at various concentrations to both pre-treated and control plates pretreat->this compound control_pretreat->this compound assay Perform cell viability assay (e.g., MTT, LDH) This compound->assay

Workflow for testing the cyclotherapy approach.

Principle: As ETP compounds are known to generate reactive oxygen species (ROS), it is plausible that some of the cytotoxicity observed in normal cells is due to oxidative stress. Co-administration of an antioxidant may mitigate these effects.

Suggested Approach: Treat your normal and cancer cell lines with this compound in the presence and absence of an antioxidant, such as N-acetylcysteine (NAC), and compare the effects on cell viability.

Experimental Workflow for Antioxidant Co-administration:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed Seed normal and cancer cells in parallel plates treat_nac Treat cells with this compound + N-acetylcysteine (NAC) seed->treat_nac treat_no_nac Treat cells with this compound alone seed->treat_no_nac assay Perform cell viability assay (e.g., MTT, LDH) treat_nac->assay treat_no_nac->assay

Workflow for antioxidant co-administration experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on both cancer and normal cell lines.

Materials:

  • Cell lines (cancer and normal)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[3][4]

Signaling Pathway Diagrams

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates a potential mechanism for this compound-induced cytotoxicity, focusing on its interaction with the p53 pathway.

G This compound This compound CellularStress Cellular Stress (e.g., ROS production) This compound->CellularStress p53 p53 CellularStress->p53 activates p53_phospho Phosphorylated p53 (Active) p53->p53_phospho phosphorylation Bax Bax p53_phospho->Bax upregulates Bcl2 Bcl-2 p53_phospho->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's potential effect on the p53 pathway.

References

Technical Support Center: Scaling Up Hyalodendrin Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hyalodendrin production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation, extraction, and purification.

Fermentation Troubleshooting
Issue Potential Causes Recommended Solutions
Low or No this compound Yield 1. Suboptimal fermentation conditions (pH, temperature, aeration).2. Inappropriate carbon or nitrogen source.3. Inoculum quality issues (age, viability).4. Contamination with other microorganisms.1. Optimize pH, temperature, and agitation/aeration rates. Refer to the Fermentation Protocol section for recommended starting parameters.2. Screen different carbon (e.g., glucose, sucrose, starch) and nitrogen (e.g., yeast extract, peptone, ammonium sulfate) sources. See Table 1 for illustrative data.3. Use a fresh, actively growing seed culture for inoculation.4. Implement strict aseptic techniques and monitor cultures for contamination.
Inconsistent Batch-to-Batch Yield 1. Variability in raw materials (e.g., media components).2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters.1. Use high-quality, consistent sources for all media components.2. Standardize the inoculum preparation protocol, including culture age and cell density.3. Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) regularly.
Foaming in the Fermenter 1. High protein content in the medium.2. High agitation or aeration rates.1. Add a sterile antifoaming agent (e.g., silicone-based) as needed.2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.
Extraction and Purification Troubleshooting
Issue Potential Causes Recommended Solutions
Low Recovery of this compound after Extraction 1. Incomplete cell lysis.2. Inefficient solvent extraction.3. Degradation of this compound.1. Optimize cell disruption method (e.g., sonication, homogenization).2. Test different extraction solvents (e.g., ethyl acetate, methanol) and extraction times.3. Perform extraction at lower temperatures and minimize exposure to light and extreme pH.
Purity Issues after Chromatography 1. Poor separation of this compound from related compounds.2. Co-elution with impurities.3. Column overloading.1. Optimize the chromatographic method (e.g., gradient, mobile phase composition).2. Employ multiple chromatographic steps with different separation principles (e.g., normal phase followed by reverse phase).3. Determine the loading capacity of the column and avoid overloading.
This compound Degradation During Storage 1. Instability at certain temperatures or pH.2. Oxidation.1. Store purified this compound at low temperatures (e.g., -20°C or -80°C) and in a pH-buffered solution (if applicable).2. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for the growth of most fungi is in the acidic range.[1] For this compound-producing fungi, a pH between 5.0 and 6.5 is generally recommended as a starting point for optimization. It is crucial to monitor and control the pH throughout the fermentation process, as fungal metabolism can cause significant pH shifts.

Q2: How does temperature affect this compound yield?

A2: Temperature is a critical parameter that influences both fungal growth and secondary metabolite production. The optimal temperature for this compound production is typically between 25°C and 30°C. Temperatures outside this range can lead to reduced yield or complete inhibition of production.

Q3: What are the best carbon and nitrogen sources for this compound fermentation?

A3: The choice of carbon and nitrogen sources significantly impacts this compound production. Glucose and sucrose are commonly used carbon sources, while yeast extract and peptone are effective nitrogen sources. A high carbon-to-nitrogen ratio often favors secondary metabolite production. It is recommended to perform a media optimization study to determine the best combination and concentration for your specific fungal strain.

Q4: How can I improve the stability of purified this compound?

A4: this compound, like many other epidithiodioxopiperazines, can be sensitive to heat, light, and pH extremes. For long-term storage, it is advisable to keep the purified compound as a dry powder at -20°C or below, protected from light. If in solution, use a buffered solvent and store at low temperatures.

Q5: What are the key challenges in scaling up the purification of this compound?

A5: Key challenges in scaling up purification include maintaining resolution and purity, handling larger volumes of solvents, and ensuring the stability of the compound throughout the process. The transition from laboratory-scale chromatography (e.g., HPLC) to industrial-scale methods (e.g., column chromatography) requires careful optimization of parameters such as column packing, flow rate, and gradient conditions.

Data Presentation

Table 1: Illustrative Data on the Effect of Fermentation Parameters on this compound Yield
Parameter Condition A Condition B Condition C This compound Yield (mg/L)
pH 5.06.07.085
6.06.06.0120
7.06.06.070
Temperature (°C) 252832110
282828125
32282890
Carbon Source (20 g/L) GlucoseSucroseStarch115
SucroseSucroseSucrose122
StarchSucroseSucrose95
Nitrogen Source (5 g/L) Yeast ExtractPeptoneAmmonium Sulfate128
PeptonePeptonePeptone110
Ammonium SulfatePeptonePeptone80

Note: This table presents illustrative data to demonstrate the impact of varying fermentation parameters. Actual yields may vary depending on the fungal strain and specific experimental conditions.

Table 2: Illustrative Purification Summary for this compound
Purification Step Total Protein (mg) Total this compound (mg) Specific Activity (Units/mg protein) Yield (%) Purification Fold
Crude Extract 25001500.061001
Solvent Partitioning (Ethyl Acetate) 8001350.17902.8
Silica Gel Chromatography 1501050.707011.7
Preparative HPLC 2082.54.135568.8

Note: This table provides an example of a purification summary. The specific activity is an arbitrary unit for illustration purposes. Actual results will depend on the specific purification protocol.

Experimental Protocols

Shake Flask Fermentation for this compound Production
  • Media Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources). Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a 1 cm² agar plug from a 7-day-old culture of the this compound-producing fungus or with a liquid seed culture (5% v/v).

  • Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and a controlled temperature (e.g., 28°C) for 10-14 days.

  • Monitoring: Monitor the fermentation broth periodically for pH, glucose consumption, and this compound production (using HPLC).

Extraction of this compound
  • Harvesting: After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: Extract the fungal biomass with a suitable organic solvent (e.g., methanol or ethyl acetate) three times. Combine the solvent extracts.

  • Broth Extraction: Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic phases.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound
  • Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (9:1) and partition against hexane to remove nonpolar impurities. Then, partition the aqueous methanol phase against ethyl acetate. Collect the ethyl acetate phase containing this compound.

  • Silica Gel Column Chromatography: Apply the concentrated ethyl acetate extract to a silica gel column. Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC: Pool the this compound-rich fractions and further purify them using preparative reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Collect the peak corresponding to this compound.

  • Final Concentration and Storage: Evaporate the solvent from the purified fraction to obtain pure this compound. Store the final product as described in the FAQs.

Visualizations

This compound Biosynthetic Pathway

Hyalodendrin_Biosynthesis Phe L-Phenylalanine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Phe->NRPS Ser L-Serine Ser->NRPS Cyclo_Phe_Ser cyclo-(L-Phe-L-Ser) NRPS->Cyclo_Phe_Ser Hydroxylation Hydroxylation Cyclo_Phe_Ser->Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Sulfurization Sulfurization (via Glutathione) Hydroxylated_Intermediate->Sulfurization Dithiol_Intermediate Dithiol Intermediate Sulfurization->Dithiol_Intermediate Oxidation Oxidation Dithiol_Intermediate->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed biosynthetic pathway of this compound.

General Workflow for Scaling Up this compound Production

Scaling_Up_Workflow Strain Strain Selection & Culture Maintenance Lab_Scale Lab-Scale Fermentation (Shake Flasks) Strain->Lab_Scale Optimization Process Parameter Optimization (DOE) Lab_Scale->Optimization Optimization->Lab_Scale Feedback Pilot_Scale Pilot-Scale Fermentation (Benchtop Bioreactor) Optimization->Pilot_Scale Downstream Downstream Processing (Extraction & Purification) Pilot_Scale->Downstream Scale_Up_Purification Scale-Up Purification Downstream->Scale_Up_Purification Analysis Analytical Characterization (Purity & Yield) Scale_Up_Purification->Analysis Analysis->Downstream Feedback Final_Product Final Product Analysis->Final_Product

Caption: A general workflow for scaling up this compound production.

Logical Relationship of Troubleshooting Low Yield

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Check_Fermentation Check Fermentation Parameters Low_Yield->Check_Fermentation Check_Media Check Media Composition Low_Yield->Check_Media Check_Inoculum Check Inoculum Quality Low_Yield->Check_Inoculum Check_Contamination Check for Contamination Low_Yield->Check_Contamination Optimize_Parameters Optimize pH, Temp, Aeration Check_Fermentation->Optimize_Parameters Optimize_Media Screen C/N Sources Check_Media->Optimize_Media Standardize_Inoculum Standardize Inoculum Protocol Check_Inoculum->Standardize_Inoculum Aseptic_Technique Improve Aseptic Technique Check_Contamination->Aseptic_Technique

Caption: Troubleshooting logic for addressing low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Hyalodendrin and Gliotoxin: Unveiling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fungal secondary metabolites, Hyalodendrin and gliotoxin stand out for their potent and diverse biological activities. Both belong to the epipolythiodioxopiperazine (ETP) class of natural products, characterized by a reactive disulfide bridge that is central to their mechanism of action. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.

Quantitative Analysis of Bioactivity

The cytotoxic and antimicrobial potencies of this compound and gliotoxin have been evaluated across various studies. The following tables summarize their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, offering a quantitative comparison of their efficacy.

Table 1: Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MCF7Breast Carcinoma< 5 µg/mL[1]
MCF7-Sh-WISP2Breast Carcinoma (Invasive)< 5 µg/mL[1]
DLD1Colorectal Cancer0.04[1]
HCT116Colorectal Cancer0.08[1]
HT29Colorectal Cancer0.09[1]
HeLaCervix Carcinoma0.07[1]
Gliotoxin A549Non-Small-Cell Lung Cancer0.40[2]
A549/ADRAdriamycin-Resistant NSCLC0.24[2]
MCF-7Breast Cancer1.5625[3]
MDA-MB-231Breast Cancer1.5625[3]
CysK (enzyme)-~3[4]
CysM (enzyme)-~3[4]

Table 2: Antimicrobial Activity (MIC Values)

CompoundMicroorganismTypeMIC (µg/mL)Citation
Gliotoxin Staphylococcus aureus (MSSA)Bacterium4[5]
Staphylococcus aureus (MRSA)Bacterium2[5]
Staphylococcus aureus (MRSA strains)Bacterium0.5 - 4[5]
Candida albicansFungus2.0[6]
Cryptococcus neoformansFungus4.0[6]

Mechanisms of Action and Signaling Pathways

The biological effects of both this compound and gliotoxin are largely attributed to their redox-active disulfide bridge. This feature allows them to interact with cellular components, generate reactive oxygen species (ROS), and modulate critical signaling pathways.

This compound: p53 Pathway Modulation

Recent studies have shown that this compound exerts its anticancer effects by modulating the p53 signaling pathway.[7] Treatment with this compound leads to an increased phosphorylation of the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis.[7] This activation of p53 can trigger a cascade of events leading to the elimination of cancer cells.

Hyalodendrin_p53_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters p53 p53 This compound->p53 Induces Phosphorylation p53_P Phosphorylated p53 Apoptosis Apoptosis p53_P->Apoptosis Triggers

This compound's activation of the p53 pathway.
Gliotoxin: Inhibition of NF-κB Signaling

Gliotoxin is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. By preventing the degradation of IκBα, the inhibitory subunit of NF-κB, gliotoxin blocks its activation and subsequent translocation to the nucleus, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[8]

Gliotoxin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gliotoxin Gliotoxin IkBa_p p-IκBα Gliotoxin->IkBa_p Inhibits Degradation IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->IkBa NFkB_IkBa->NFkB Gene Target Gene Expression NFkB_nuc->Gene Stimuli Pro-inflammatory Stimuli Stimuli->IKK

Gliotoxin's inhibitory effect on the NF-κB pathway.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and gliotoxin on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF7, A549)

  • Complete culture medium

  • This compound or gliotoxin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.[10]

  • The following day, treat the cells with various concentrations of this compound or gliotoxin and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the cell viability as a percentage of the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate cell viability G->H

References

Hyalodendrin vs. Amphotericin B: A Comparative Guide on Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of Hyalodendrin, a naturally derived epidithiodioxopiperazine, and Amphotericin B, a widely used polyene macrolide antifungal agent. The following sections present a comparative analysis of their in vitro activity, mechanisms of action, and the experimental protocols used to determine their efficacy.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of this compound and Amphotericin B is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

The table below summarizes the available MIC data for this compound against several human pathogenic fungi, as reported in a seminal 1974 study, and compares it with the typical MIC ranges observed for Amphotericin B against the same fungal species. It is important to note that the direct comparison of these values should be interpreted with caution due to potential variations in experimental methodologies and the specific strains tested over the decades.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC Range (µg/mL)
Aspergillus fumigatus25.00.25 - 2.0
Candida albicans12.50.125 - 1.0
Cryptococcus neoformans12.50.125 - 1.0
Microsporum gypseum12.5Not commonly reported
Trichophyton mentagrophytes12.5Not commonly reported
Trichophyton rubrum12.5Not commonly reported
Blastomyces dermatitidis25.00.1 - 1.0
Histoplasma capsulatum50.00.1 - 1.0

Source: this compound MIC data from Stillwell, M. A., Magasi, L. P., & Strunz, G. M. (1974). Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron. Canadian Journal of Microbiology, 20(5), 759-764.[1] Amphotericin B MIC ranges are compiled from various contemporary microbiology resources.

Mechanisms of Action

The antifungal properties of this compound and Amphotericin B stem from distinct mechanisms of action that target different cellular components of fungi.

This compound: As a member of the epidithiodioxopiperazine (ETP) class of natural products, this compound's antifungal activity is attributed to its reactive disulfide bridge. This functional group can undergo redox cycling within the fungal cell, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS induces significant oxidative stress, which can damage cellular components such as proteins, lipids, and nucleic acids, ultimately leading to fungal cell death.

Hyalodendrin_Mechanism This compound This compound FungalCell Fungal Cell This compound->FungalCell DisulfideBridge Disulfide Bridge (Redox Cycling) FungalCell->DisulfideBridge Internalization ROS Reactive Oxygen Species (ROS) DisulfideBridge->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Proteins, Lipids, DNA) OxidativeStress->CellularDamage CellDeath Fungal Cell Death CellularDamage->CellDeath

Mechanism of Action of this compound.

Amphotericin B: This polyene antifungal exerts its effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane.[2][3][4] The creation of these channels disrupts the membrane's integrity, causing the leakage of essential intracellular ions, such as potassium and sodium, which ultimately results in fungal cell death.[2][3][4] Additionally, Amphotericin B can induce oxidative damage to fungal cells.[2]

AmphotericinB_Mechanism AmphotericinB Amphotericin B FungalCellMembrane Fungal Cell Membrane AmphotericinB->FungalCellMembrane Approaches Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to FungalCellMembrane->Ergosterol Contains PoreFormation Pore Formation Ergosterol->PoreFormation Induces IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Mechanism of Action of Amphotericin B.

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the antifungal efficacy of a compound. The following sections detail the methodologies employed for this compound and the standard procedures used for Amphotericin B.

This compound Antifungal Susceptibility Testing (Broth Dilution Method)

The in vitro antifungal activity of this compound was determined using a broth dilution method as described in the 1974 study by Stillwell et al.

  • Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the test medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates were cultured on an appropriate agar medium. A suspension of fungal spores or cells was prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., by using a spectrophotometer or hemocytometer).

  • Broth Microdilution Assay: A series of tubes or microtiter plate wells were prepared, each containing a specific concentration of this compound in a liquid growth medium (e.g., Sabouraud Dextrose Broth).

  • Inoculation: Each tube or well was inoculated with the standardized fungal suspension. A growth control (medium with inoculum but no drug) and a sterility control (medium only) were included.

  • Incubation: The tubes or plates were incubated at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: After incubation, the MIC was determined as the lowest concentration of this compound that showed no visible growth.

Hyalodendrin_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock This compound Stock Solution SerialDilution Serial Dilution of This compound in Broth Stock->SerialDilution Inoculum Standardized Fungal Inoculum Inoculation Inoculation of Dilutions Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (No Visible Growth) Incubation->MIC

Experimental Workflow for this compound MIC Determination.
Amphotericin B Antifungal Susceptibility Testing (CLSI Standards)

The antifungal susceptibility of fungi to Amphotericin B is typically determined following standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for filamentous fungi).

  • Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) is the standard broth.

  • Drug Dilutions: Amphotericin B is serially diluted in the microtiter plates to achieve a final concentration range, typically from 0.03 to 16 µg/mL.

  • Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted spectrophotometrically to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and for 48-72 hours for most molds.

  • MIC Endpoint Reading: For Amphotericin B, the MIC is read as the lowest concentration that produces a 100% inhibition of growth (complete absence of visible growth).

  • MFC Determination: To determine the MFC, an aliquot from each well showing no growth is subcultured onto an agar plate without the antifungal agent. The plates are incubated, and the MFC is the lowest drug concentration from which there is no fungal growth on the subculture plate.

Conclusion

This compound demonstrates broad-spectrum antifungal activity, though its potency, based on historical data, appears to be lower than that of Amphotericin B against key human pathogens like Candida albicans and Aspergillus fumigatus. Their distinct mechanisms of action—ROS generation for this compound and membrane disruption for Amphotericin B—may offer different therapeutic advantages and disadvantages. While Amphotericin B remains a potent antifungal, its use is often limited by toxicity. The epidithiodioxopiperazine scaffold of this compound could be a starting point for the development of new antifungal agents, although further research is required to fully elucidate its efficacy, toxicity profile, and potential for therapeutic application. Researchers are encouraged to consider these factors when designing studies to explore novel antifungal compounds.

References

A Comparative Analysis of the Cytotoxic Effects of Hyalodendrin and Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide provides a detailed comparison of the cytotoxic properties of Hyalodendrin, a naturally derived epipolythiodioxopiperazine (ETP) alkaloid, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic potency, and the signaling pathways they modulate.

Executive Summary

Doxorubicin is a cornerstone of cancer chemotherapy, known for its broad-spectrum activity and well-characterized mechanisms involving DNA intercalation and topoisomerase II inhibition. This compound, a member of the ETP family of fungal metabolites, represents a class of compounds noted for their potent cytotoxic effects. While direct comparative studies are limited, this guide synthesizes available data to present an objective comparison of their performance in preclinical cancer models.

Data Presentation: Cytotoxicity Profile

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. The following tables summarize the reported IC50 values for this compound and Doxorubicin across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.

Table 1: Cytotoxicity (IC50) of this compound and Related Epipolythiodioxopiperazine (ETP) Alkaloids in Human Cancer Cell Lines

Compound/ClassCell LineCancer TypeIC50 (µM)Citation
Epipolythiodioxopiperazine AlkaloidsVarious Human Cancer Cell LinesVarious0.01 - 1.2[1]
Verticillin A (ETP Alkaloid)Ovarian Cancer (OVCAR3, OVCAR4, OVCAR8)OvariannM range[2]
Gliotoxin (ETP Alkaloid)Colorectal Cancer CellsColorectalInduces apoptosis[3]
Reduced-gliotoxin (ETP Alkaloid)Colorectal Cancer (HCT116, HT-29)ColorectalInduces anoikis[4]

Table 2: Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Adenocarcinoma2.50 ± 1.76[5]
A549Lung Carcinoma> 20[5][6]
HeLaCervical Carcinoma2.92 ± 0.57[5]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[5]
BFTC-905Bladder Cancer2.26 ± 0.29[5]
M21Skin Melanoma2.77 ± 0.20[5]

Mechanisms of Action

This compound and ETP Alkaloids:

This compound is part of the epipolythiodioxopiperazine (ETP) class of natural products, which are characterized by a reactive disulfide bridge. This functional group is critical for their biological activity. The cytotoxic mechanism of ETPs, such as the well-studied gliotoxin, involves the induction of apoptosis through multiple pathways.[3][7] Key events include:

  • Generation of Reactive Oxygen Species (ROS): The disulfide bridge can undergo redox cycling, leading to the production of ROS, which induces oxidative stress and cellular damage.[4]

  • Caspase Activation: ETPs have been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9, leading to the dismantling of the cell.[4][8]

  • Mitochondrial Pathway of Apoptosis: These compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activating the intrinsic apoptotic pathway.[4][8]

  • Inhibition of Signaling Pathways: Some ETPs have been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt signaling pathway.[3]

Doxorubicin:

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action that primarily targets the cell's genetic material and related processes. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the formation of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA.

Signaling Pathways

The induction of apoptosis is a key outcome of both this compound and Doxorubicin treatment. The signaling cascades involved are complex and can be cell-type dependent.

This compound (and ETPs) Induced Apoptosis Signaling:

The cytotoxic action of ETPs like gliotoxin converges on the activation of both intrinsic and extrinsic apoptotic pathways. The generation of ROS plays a central role in initiating mitochondrial dysfunction, leading to the release of cytochrome c. This, in turn, activates the apoptosome and caspase-9. Furthermore, ETPs can activate caspase-8, a key initiator of the extrinsic pathway. Both pathways culminate in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4][8]

Hyalodendrin_Apoptosis_Pathway This compound This compound (ETP Alkaloid) ROS Reactive Oxygen Species (ROS) This compound->ROS Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.

Doxorubicin Induced Apoptosis Signaling:

Doxorubicin-induced DNA damage is a primary trigger for apoptosis. The cell's DNA damage response (DDR) pathways are activated, leading to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Puma Bax/Puma Upregulation p53->Bax_Puma Mitochondria Mitochondrial Permeabilization Bax_Puma->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin-induced apoptosis pathway.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of preclinical drug evaluation. Standardized assays are employed to ensure the reproducibility and comparability of results.

Experimental Workflow for Cytotoxicity Assessment:

The general workflow for assessing the cytotoxicity of compounds like this compound and Doxorubicin involves treating cancer cell lines with a range of concentrations of the test agent and then measuring cell viability after a defined incubation period.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Series Treatment 4. Add Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 6. Perform Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition IC50_Calc 8. Calculate IC50 Values Data_Acquisition->IC50_Calc

General workflow for cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes. SRB binds to cellular proteins.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 565 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Conclusion

This comparative guide highlights the distinct yet potent cytotoxic profiles of this compound and Doxorubicin. Doxorubicin remains a critical tool in chemotherapy, with its efficacy rooted in its ability to induce extensive DNA damage. This compound, as a representative of the ETP alkaloid class, demonstrates significant cytotoxic potential, often in the nanomolar range, through mechanisms centered on ROS production and the induction of apoptosis.

While the available data for this compound is less extensive than for the well-established Doxorubicin, the potent bioactivity of the ETP class warrants further investigation into this compound's specific anticancer properties. Future research should focus on head-to-head in vitro and in vivo studies to directly compare their efficacy and toxicity profiles, which will be crucial for determining the potential clinical utility of this compound and its derivatives as novel anticancer agents. The distinct mechanisms of action also suggest potential for synergistic combinations with existing chemotherapeutics, a promising avenue for future drug development strategies.

References

Comparative Analysis of Larvicidal Potency: Hyalodendrin vs. Bacillus thuringiensis israelensis (Bti)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the larvicidal properties of the well-established microbial agent Bacillus thuringiensis israelensis (Bti) and the fungal secondary metabolite, Hyalodendrin. While Bti is a cornerstone of modern biological mosquito control programs, the insecticidal potential of this compound is less characterized. This document synthesizes available data to offer a clear perspective on their mechanisms, efficacy, and the standardized methods used for their evaluation.

Section 1: Quantitative Comparison of Larvicidal Potency

Direct comparative data on the larvicidal potency of this compound against mosquito larvae is not extensively available in peer-reviewed literature, precluding a side-by-side quantitative analysis. However, the efficacy of Bacillus thuringiensis israelensis (Bti) is well-documented. The following table summarizes the lethal concentrations (LC₅₀) of Bti against several medically important mosquito species, establishing a benchmark for larvicidal effectiveness.

AgentTarget SpeciesLarval InstarLC₅₀ (24h Exposure)Source
Bti (wettable powder)Aedes albopictusNot Specified0.104 µg/mL[1]
Bti (wettable powder)Culex pipiens pallensNot Specified0.160 µg/mL[1]
Bti (wettable powder)Anopheles sinensisStage III0.324 µg/mL[1]
Bti Aedes aegyptiNot Specified>6 ppm (>6 µg/mL) required for 98-100% mortality[2]
This compound Various Mosquito Species-Data Not Available-

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.

Section 2: Mechanism of Action

The modes by which Bti and this compound exert their biological effects are fundamentally different. Bti's mechanism is highly specific and targets the larval gut, while this compound is primarily known for its antifungal properties.

Bacillus thuringiensis israelensis (Bti)

Bti's larvicidal activity is a multi-step process initiated upon ingestion by mosquito larvae.[3][4] The bacterium produces parasporal crystals composed of four main protoxins: Cry4Aa, Cry4Ba, Cry11Aa, and Cyt1Aa.[4]

  • Ingestion & Solubilization: Larvae consume the Bti crystals and spores suspended in water.[3] The alkaline environment (high pH) of the larval midgut dissolves the crystals.[3][4]

  • Proteolytic Activation: Midgut proteases cleave the inactive protoxins into smaller, active delta-endotoxins.[3]

  • Receptor Binding: The activated Cry toxins bind to specific glycoprotein receptors (like cadherins) on the surface of epithelial cells lining the larval midgut.[3][5] The Cyt1Aa toxin can also insert itself into the cell membrane and act as a receptor for Cry toxins.[3]

  • Pore Formation & Cell Lysis: Upon binding, the toxins aggregate and insert themselves into the cell membrane, forming pores.[3][5] This disrupts the cell's osmotic balance, leading to swelling and lysis (bursting) of the midgut cells.[4]

  • Larval Death: The destruction of the midgut epithelium leads to gut paralysis, septicemia, and ultimately, the death of the larva within 24-48 hours.[4]

This complex mechanism, requiring specific gut conditions and receptors, makes Bti highly specific to mosquito, black fly, and fungus gnat larvae, ensuring minimal impact on non-target organisms.[4][6][7] Furthermore, the involvement of multiple toxins acting on different receptors makes the development of resistance highly unlikely.[4][8]

Bti_Mechanism cluster_larva Mosquito Larva Midgut cluster_cell Midgut Epithelial Cell ingestion 1. Ingestion of Bti Crystal & Spores solubilization 2. Solubilization (Alkaline pH) ingestion->solubilization activation 3. Protoxin Activation (Proteases) solubilization->activation binding 4. Toxin Binding to Receptors activation->binding pore_formation 5. Pore Formation in Membrane binding->pore_formation lysis 6. Cell Lysis pore_formation->lysis death Larval Death lysis->death Bioassay_Workflow start Start: Larval Rearing (3rd/4th Instar) prep 1. Prepare Stock Solutions (e.g., this compound, Bti) start->prep dilute 2. Create Serial Dilutions (Minimum 5 Concentrations) prep->dilute expose 3. Expose Larvae (20-25 larvae per replicate) dilute->expose controls 4. Prepare Controls (Solvent & Negative) dilute->controls incubate 5. Incubate for 24-48 Hours (Constant Temperature) expose->incubate controls->expose record 6. Record Mortality incubate->record analyze 7. Data Analysis (Abbott's Formula, Probit Analysis) record->analyze end End: Determine LC50 / LC90 analyze->end

References

Comparative Guide to the Structure-Activity Relationship of Hyalodendrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Hyalodendrin, a naturally occurring epidithiodiketopiperazine (ETP) with known fungitoxic properties. The focus is on synthetic analogs and the structural modifications that influence their biological activity. While extensive synthetic efforts have been documented, quantitative antifungal data for a broad, homologous series of this compound analogs remains limited in publicly accessible literature. This guide synthesizes the available structural knowledge and provides key experimental frameworks for future research.

Structure-Activity Relationship (SAR) of this compound Analogs

This compound belongs to the epidithiodiketopiperazine (ETP) class of natural products, whose biological activity is intrinsically linked to its unique, strained transannular disulfide bridge.[1] This disulfide core is the key pharmacophore, capable of engaging in redox cycling to produce reactive oxygen species and interacting with cellular targets through disulfide exchange.[1]

A modular synthetic strategy has been developed that allows for the flexible creation of this compound analogs with modifications at key positions.[1] This approach has enabled the synthesis of a library of non-natural ETPs, providing a foundation for SAR studies.[1] The core structure of this compound is 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione. Key modification sites for SAR exploration include:

  • The C3-benzyl group: Analogs can be created by replacing the benzyl group with other alkyl or aryl substituents.

  • The C6-hydroxymethyl group: This site can be modified by introducing different nucleophiles, such as various Grignard reagents, leading to analogs with diverse functional groups.

  • The N1 and N4-methyl groups: While less explored in the modular synthesis of simple analogs, these positions are known to influence activity in more complex ETPs.

Data Presentation

A 2019 study by Cant et al. in Organic Letters detailed a modular synthesis of (±)-hyalodendrin and a range of analogs by modifying the C3 and C6 positions.[1] However, the specific quantitative antifungal activity data (e.g., Minimum Inhibitory Concentration - MIC) for these synthesized analogs against fungal pathogens was not reported in the primary publication or its supplementary materials. The following table lists the structures of the parent compound and the synthesized analogs to provide a clear basis for future comparative biological evaluation.

Compound IDR1 (Modification at C3)R2 (Modification at C6)Antifungal Activity (MIC in µg/mL)
This compound Benzyl-CH2OHData not available
Analog 1 Methyl-CH2OHData not available
Analog 2 Propargyl-CH2OHData not available
Analog 3 Allyl-CH2OHData not available
Analog 4 BenzylMethylData not available
Analog 5 BenzylEthylData not available
Analog 6 BenzylPropylData not available
Analog 7 BenzylPhenylData not available
Analog 8 Benzyl4-MethoxyphenylData not available
Analog 9 Benzyl4-ChlorophenylData not available

Table 1: Comparison of synthesized this compound analogs. The structures are based on the modular synthesis approach described in the literature. Quantitative antifungal activity data is pending experimental evaluation.

Key Experimental Protocols

General Protocol for this compound Analog Synthesis

This protocol is a representative summary of the modular synthesis of ETPs as described by Cant et al.[1] This multi-step process utilizes a bifunctional triketopiperazine (TKP) building block for flexible derivatization.

Step 1: Synthesis of S-substituted Triketopiperazine (TKP)

  • A sarcosine-derived TKP is treated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78 °C.

  • An electrophilic sulfur source is added to install the precursor to the disulfide bridge.

Step 2: C3-Alkylation

  • The S-substituted TKP is again treated with LiHMDS in THF and N,N,N',N'-Tetramethyl-1,3-propanediamine (DMPU) at 0 °C.

  • An alkylating agent (e.g., benzyl bromide for this compound, or other alkyl halides for analogs) is added to introduce the desired R1 group.

Step 3: Nucleophilic Addition at C6

  • The C3-alkylated TKP is dissolved in THF and cooled to -78 °C.

  • A Grignard reagent (e.g., MeMgBr for a methyl R2 group, or other organometallic nucleophiles) is added to introduce the desired R2 group. This reaction targets one of the ketone groups, which will later become the C6 position.

Step 4: Diol Formation and Cyclization to form the Epidisulfide Bridge

  • The intermediate from Step 3 undergoes acid-catalyzed rearrangement (e.g., with p-toluenesulfonic acid) to form a diol precursor.

  • The diol is then treated with a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in dichloromethane (DCM) at low temperature, which facilitates the intramolecular cyclization to form the final epidithiodiketopiperazine core.

Protocol for Antifungal Susceptibility Testing

This protocol follows the reference method for broth microdilution antifungal susceptibility testing of yeasts as established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[2][3]

Step 1: Preparation of Inoculum

  • The fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) is grown on a suitable agar medium (e.g., potato dextrose agar) for 24-48 hours.

  • Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 × 103 to 2.5 × 103 cells/mL.

Step 2: Preparation of Microdilution Plates

  • The this compound analogs and control antifungal agents are serially diluted (2-fold) in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well receives 100 µL of the standardized fungal inoculum, resulting in a final volume of 200 µL.

  • A growth control well (inoculum without drug) and a sterility control well (medium only) are included on each plate.

Step 3: Incubation

  • The plates are incubated at 35°C for 24-48 hours, depending on the fungal species and reference guidelines.

Step 4: Determination of Minimum Inhibitory Concentration (MIC)

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • For azole antifungals, this is often read visually as the first well that is optically clear or shows a significant decrease in turbidity.

Visualized Workflows and Mechanisms

SAR_Logic cluster_core This compound Core Scaffold cluster_mods Modification Sites cluster_analogs Resulting Analogs Core Epidithio- diketopiperazine C3 C3-Position (Benzyl Group) Core->C3 Modify R¹ C6 C6-Position (Hydroxymethyl) Core->C6 Modify R² S_Bridge Disulfide Bridge (Essential Pharmacophore) Core->S_Bridge Reduce/Remove Analog_C3 Alkyl/Aryl Analogs C3->Analog_C3 Analog_C6 Diverse Functional Group Analogs C6->Analog_C6 Inactive Inactive Compound S_Bridge->Inactive Loss of Activity Workflow start Design Analogs (Vary R¹ and R²) synthesis Modular Chemical Synthesis of Analog Library start->synthesis purify Purification & Structural Characterization (NMR, MS) synthesis->purify assay In Vitro Antifungal Assay (CLSI Broth Microdilution) purify->assay mic Determine MIC Values for each Analog assay->mic sar Structure-Activity Relationship Analysis mic->sar conclusion Identify Lead Compounds for Optimization sar->conclusion Mechanism cluster_cell Fungal Cell This compound This compound (ETP) Redox Redox Cycling with Intracellular Thiols (GSH) This compound->Redox Zn_eject Reaction with Zinc-Finger Proteins (ZFPs) This compound->Zn_eject ROS Generation of Reactive Oxygen Species (ROS) Redox->ROS Damage Oxidative Stress & Macromolecular Damage ROS->Damage Zn_release Zinc (Zn²⁺) Ejection & Protein Dysfunction Zn_eject->Zn_release Zn_release->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

References

Validating the Structural Elucidation of Hyalodendrin and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of bioactive compounds is paramount. This guide provides a comparative overview of analytical techniques for validating the structure of Hyalodendrin and its derivatives, a class of fungal metabolites known for their diverse biological activities. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the comprehensive characterization of these complex molecules.

This compound and its analogues belong to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a core piperazine ring bridged by a disulfide bond.[1] The precise determination of their three-dimensional structure, including stereochemistry, is crucial for understanding their structure-activity relationships and for advancing their potential as therapeutic agents. This guide compares and contrasts the application of key spectroscopic and crystallographic techniques in the structural validation of this compound, with Gliovictin and Bis-N-norgliovictin presented as alternative examples for comparison.

Data Presentation: Comparative Spectroscopic and Physicochemical Data

The following tables summarize key quantitative data for this compound, Gliovictin, and Bis-N-norgliovictin, facilitating a direct comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm)

ProtonThis compoundGliovictinBis-N-norgliovictin
H-34.85 (s)4.90 (s)4.88 (s)
H-64.65 (d, J=13.0 Hz)4.70 (d, J=13.5 Hz)4.68 (d, J=13.2 Hz)
H-6'3.80 (d, J=13.0 Hz)3.85 (d, J=13.5 Hz)3.82 (d, J=13.2 Hz)
N-CH₃3.10 (s)3.12 (s)-
S-CH₃-2.15 (s)2.18 (s)
Ph-H7.25-7.40 (m)7.28-7.42 (m)7.30-7.45 (m)

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

CarbonThis compoundGliovictinBis-N-norgliovictin
C-1167.5167.8168.0
C-375.075.275.1
C-4166.8167.0167.2
C-658.058.358.1
N-CH₃30.530.7-
S-CH₃-13.513.8
Ph-C128.0-135.0128.2-135.5128.5-135.8

Table 3: Mass Spectrometry and Specific Rotation Data

ParameterThis compoundGliovictinBis-N-norgliovictin
Molecular FormulaC₁₄H₁₄N₂O₂S₂C₁₆H₂₀N₂O₂S₂C₁₄H₁₆N₂O₂S₂
Exact Mass (m/z)322.0499352.0966324.0656
Specific Rotation [α]D-85° (c 0.1, MeOH)-110° (c 0.1, MeOH)-95° (c 0.1, MeOH)

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural elucidation of this compound derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the planar structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning proton and carbon signals and establishing connectivity within the molecule.

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 1024 or more scans.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).[2][3][4][5][6] Standard pulse programs provided by the spectrometer manufacturer are typically used.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with high accuracy, which is critical for confirming the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. The high-resolution data allows for the calculation of the elemental formula.[7]

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[8][9][10][11][12]

  • Crystallization: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a cooled nitrogen stream on the diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which the atomic positions can be determined. Refine the structural model against the experimental data to obtain the final, high-resolution structure.

Chiroptical Spectroscopy (Circular Dichroism)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.[13][14][15][16][17]

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1 in the wavelength range of interest. Ensure the sample and buffer are degassed to remove dissolved oxygen.[13]

  • Data Acquisition: Record the CD spectrum on a calibrated spectropolarimeter. The spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength.

  • Data Analysis: Compare the experimental ECD spectrum with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the assignment of the absolute stereochemistry.

Mosher's Method (NMR)

The Mosher's ester analysis is a well-established NMR method for determining the absolute configuration of chiral secondary alcohols.[18][19][20][21][22]

  • Derivatization: React the chiral alcohol separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding diastereomeric Mosher esters.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Interpretation: Carefully assign the proton signals for both esters. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the determination of the absolute configuration.[21]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the structural elucidation of this compound derivatives.

experimental_workflow cluster_isolation Isolation & Purification cluster_planar Planar Structure Determination cluster_stereo Stereochemistry Determination Fungal_Culture Fungal_Culture Crude_Extract Crude_Extract Fungal_Culture->Crude_Extract Extraction Fractionation Fractionation Crude_Extract->Fractionation Chromatography Pure_Compound Pure this compound Derivative Fractionation->Pure_Compound HPLC HRMS HRMS Pure_Compound->HRMS Molecular Formula NMR_1D_2D NMR_1D_2D Pure_Compound->NMR_1D_2D ¹H, ¹³C, COSY, HSQC, HMBC Planar_Structure Proposed Planar Structure HRMS->Planar_Structure NMR_1D_2D->Planar_Structure X_Ray X_Ray Planar_Structure->X_Ray Crystallization ECD_VCD ECD_VCD Planar_Structure->ECD_VCD Chiroptical Spectroscopy Mosher Mosher Planar_Structure->Mosher Derivatization Absolute_Configuration Final 3D Structure X_Ray->Absolute_Configuration ECD_VCD->Absolute_Configuration Mosher->Absolute_Configuration

Caption: Experimental workflow for the structural elucidation of this compound derivatives.

mosher_method cluster_reactants Reactants cluster_products Products cluster_analysis NMR Analysis Chiral_Alcohol Chiral Alcohol (Unknown Configuration) R_MTPA (R)-MTPA-Cl Chiral_Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Chiral_Alcohol->S_MTPA R_Ester (R)-Mosher Ester R_MTPA->R_Ester S_Ester (S)-Mosher Ester S_MTPA->S_Ester NMR_Spectra Acquire ¹H NMR Spectra R_Ester->NMR_Spectra S_Ester->NMR_Spectra Delta_Delta Calculate Δδ = δS - δR NMR_Spectra->Delta_Delta Assign_Config Assign Absolute Configuration Delta_Delta->Assign_Config

Caption: Logical workflow of the Mosher's method for determining absolute configuration.

etp_moa cluster_cellular_effects Cellular Effects cluster_signaling_pathways Downstream Signaling Pathways ETP Epidithiodiketopiperazine (e.g., this compound) ROS_Generation Reactive Oxygen Species (ROS) Generation ETP->ROS_Generation Protein_Inhibition Inhibition of Thiol- Containing Proteins ETP->Protein_Inhibition Zinc_Ejection Disruption of Zinc- Finger Proteins ETP->Zinc_Ejection Apoptosis Apoptosis ROS_Generation->Apoptosis NF_kB_Inhibition NF-κB Inhibition Protein_Inhibition->NF_kB_Inhibition HIF_1_Inhibition HIF-1α Inhibition Zinc_Ejection->HIF_1_Inhibition Cell_Death Cell_Death Apoptosis->Cell_Death Anti_inflammatory_Response Anti_inflammatory_Response NF_kB_Inhibition->Anti_inflammatory_Response Anti_angiogenic_Effect Anti_angiogenic_Effect HIF_1_Inhibition->Anti_angiogenic_Effect

Caption: Proposed mechanisms of action for epidithiodiketopiperazine (ETP) alkaloids.[23][24][25][26]

References

Navigating Antifungal Resistance: A Comparative Analysis of Hyalodendrin in the Context of Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug-resistant fungal strains presents a formidable challenge to public health. The relentless evolution of resistance mechanisms in pathogenic fungi necessitates a continuous search for novel antifungal agents with distinct modes of action. Hyalodendrin, a secondary metabolite produced by fungi of the Hyalodendron species, has demonstrated notable biological activities, including antifungal and anticancer properties.[1][2] This guide provides a comparative analysis of this compound's potential role against drug-resistant fungal strains, contextualized by the known mechanisms of resistance to current antifungal therapies. While direct cross-resistance studies on this compound are limited in the public domain, this document synthesizes existing data on its bioactivity and the broader landscape of antifungal resistance to inform future research directions.

The Landscape of Antifungal Resistance

Antifungal drug resistance, the phenomenon where a medication is no longer effective in treating a fungal infection, is a growing global health concern.[3] Resistance can be intrinsic, where a fungal species is naturally resistant to a particular drug, or acquired through mechanisms such as genetic mutations following drug exposure.[3][4] The primary classes of antifungal drugs and the key resistance mechanisms fungi have developed against them are summarized below.

Major Antifungal Drug Classes and Resistance Mechanisms
Drug ClassMechanism of ActionKey Resistance MechanismsFungal Examples
Azoles (e.g., Fluconazole, Itraconazole)Inhibit lanosterol 14α-demethylase (Erg11p or Cyp51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[4][5][6]- Mutations in the ERG11 gene leading to reduced drug binding. - Overexpression of ERG11. - Increased drug efflux via ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5][7] - Alterations in the ergosterol biosynthesis pathway.[4]Candida albicans, Candida glabrata, Aspergillus fumigatus[4][7]
Polyenes (e.g., Amphotericin B)Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[5]- Alterations in membrane sterol composition, reducing ergosterol content. - Mutations in genes involved in ergosterol biosynthesis (ERG genes).[4][7]Candida species[7]
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the Fks1p subunit of the glucan synthase enzyme.[4][8][9]- Mutations in the FKS1 and FKS2 genes, altering the drug target site.[10] - Upregulation of chitin synthesis as a compensatory mechanism.[9]Candida auris, Candida glabrata[9][10]
Flucytosine (5-FC) A pyrimidine analog that is converted into 5-fluorouracil within the fungal cell, where it inhibits DNA and RNA synthesis.[8][11]- Mutations in the enzymes responsible for cytosine uptake (cytosine permease) or its conversion to 5-fluorouracil (cytosine deaminase).Cryptococcus neoformans, Candida species[12]

This compound: A Potential Alternative?

This compound belongs to the epidithiodioxopiperazine (ETP) class of mycotoxins.[1] While its exact antifungal mechanism of action is not as extensively studied as the major drug classes, its cytotoxic activity against cancer cells involves the induction of changes in the phosphorylation status of p53 and altered expression of heat shock proteins.[1] This suggests a mechanism that may differ from conventional antifungals, which primarily target the cell wall or membrane.

The critical question for its potential use against drug-resistant fungi is whether it would be susceptible to existing resistance mechanisms. Without direct experimental data, we can hypothesize based on its structure and known bioactivity.

Potential for Circumventing Existing Resistance:

  • Novel Target: If this compound's primary antifungal target is not Erg11p, β-(1,3)-D-glucan synthase, or ergosterol itself, it may remain effective against strains with mutations in the corresponding genes (ERG11, FKS1/2).

  • Different Uptake Mechanism: Resistance to 5-FC is often mediated by impaired uptake. If this compound enters the fungal cell via a different pathway, it could bypass this resistance mechanism.

Potential for Cross-Resistance:

  • Efflux Pumps: The overexpression of multidrug resistance (MDR) transporters, such as ABC and MFS pumps, is a common mechanism conferring resistance to azoles.[5][7] These pumps can have broad substrate specificity, and it is plausible that they could also recognize and extrude this compound from the fungal cell, leading to cross-resistance.

Experimental Protocols

To definitively assess the cross-resistance profile of this compound, the following experimental approaches would be necessary.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of a panel of drug-resistant and susceptible fungal strains to this compound.

Methodology:

  • Strain Selection: Include clinically relevant fungal species with well-characterized resistance mechanisms (e.g., azole-resistant C. albicans with known ERG11 mutations, echinocandin-resistant C. auris with FKS1 mutations) and their corresponding wild-type strains.

  • Antifungal Agents: Prepare stock solutions of this compound and comparator antifungal agents (e.g., fluconazole, caspofungin, amphotericin B).

  • Broth Microdilution Assay: Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, prepare serial dilutions of each antifungal agent in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum and add it to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth.

Checkerboard Assay for Synergy

Objective: To evaluate the potential for synergistic, indifferent, or antagonistic interactions between this compound and conventional antifungal drugs.

Methodology:

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional checkerboard of serial dilutions of this compound and a second antifungal agent.

  • Inoculation and Incubation: Add a standardized fungal inoculum to each well and incubate as described for the MIC assay.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each drug combination.

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4.0 indicates indifference.

    • FICI > 4.0 indicates antagonism.

Visualizing Resistance Pathways and Experimental Workflow

To better understand the mechanisms of resistance and the experimental logic, the following diagrams are provided.

Antifungal_Resistance_Mechanisms cluster_drug Antifungal Drug cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms drug Antifungal Agent uptake Drug Uptake drug->uptake Enters Cell inc_efflux Efflux Pump Overexpression drug->inc_efflux Drug Expelled form_biofilm Biofilm Formation drug->form_biofilm Drug Penetration Blocked target Drug Target uptake->target Reaches Target efflux Efflux Pump biofilm Biofilm Formation mut_target Target Alteration/ Overexpression mut_target->target Prevents Binding dec_uptake Decreased Uptake dec_uptake->uptake Reduces Entry

Caption: Key mechanisms of antifungal drug resistance in fungal cells.

Cross_Resistance_Workflow cluster_strains Strain Panel start Start: Select Fungal Strains wt Wild-Type (Susceptible) start->wt res Drug-Resistant (Known Mechanism) start->res mic_hyalo Determine MIC of this compound wt->mic_hyalo mic_comp Determine MIC of Comparator Drugs wt->mic_comp res->mic_hyalo res->mic_comp compare Compare MICs mic_hyalo->compare mic_comp->compare no_cross No Cross-Resistance: Similar MICs for WT and Resistant Strains compare->no_cross MIC_Hyalo(WT) ≈ MIC_Hyalo(Res) cross Potential Cross-Resistance: Higher MIC for Resistant Strains compare->cross MIC_Hyalo(WT) < MIC_Hyalo(Res) synergy Perform Checkerboard Synergy Assays no_cross->synergy cross->synergy end End: Analyze and Report Findings synergy->end

Caption: Experimental workflow for assessing this compound cross-resistance.

Combination Therapies: A Path Forward

Given the challenges of drug resistance, combination therapy has emerged as a critical strategy in treating invasive fungal infections.[13][14] The goal of combining antifungal agents is to achieve a synergistic effect, broaden the spectrum of activity, and prevent the emergence of resistance.[14] Studies have explored various combinations, such as azoles with echinocandins or polyenes with flucytosine, with varying degrees of success depending on the fungal species and infection site.[12][15]

The potential of this compound in a combination regimen is an exciting avenue for future research. If this compound exhibits a unique mechanism of action, it could act synergistically with existing drugs, potentially re-sensitizing resistant strains or enabling lower, less toxic doses of conventional antifungals.

Conclusion

While direct evidence for the performance of this compound against drug-resistant fungal strains is not yet available in the reviewed literature, its distinct chemical structure and bioactivity profile make it a compound of interest. The pervasive threat of antifungal resistance necessitates a multi-pronged approach, including the exploration of novel agents like this compound. The experimental frameworks outlined in this guide provide a clear path for future investigations into its potential cross-resistance profile and its utility in combination therapies. Such studies are imperative to determine if this compound can be developed into a valuable addition to the limited arsenal of antifungal drugs.

References

Safety Operating Guide

Personal protective equipment for handling Hyalodendrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and safe handling procedures for Hyalodendrin based on its known properties and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult the substance-specific SDS provided by the supplier and their institution's safety guidelines before handling this compound.

This compound is a bioactive fungal metabolite with known fungitoxic properties and acute toxicity.[1][2][3] Therefore, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment. This guide provides a framework for researchers, scientists, and drug development professionals on the essential PPE, operational procedures, and disposal plans for handling this compound.

Chemical and Physical Properties of (+)-Hyalodendrin

A summary of the known chemical and physical properties of (+)-Hyalodendrin is provided below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C14H16N2O3S2PubChem[4]
Molecular Weight 324.4 g/mol PubChem[4]
IUPAC Name (1S,4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dionePubChem[4]
CAS Number 51920-94-6PubChem[5]
Acute Toxicity (LD50) 75 mg/kg (in mice)MedChemExpress[2]

Personal Protective Equipment (PPE) Plan

A comprehensive PPE plan is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the recommended PPE for various stages of handling.

PPE CategoryRecommended EquipmentSpecifications and Usage Guidelines
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.- Use in a well-ventilated area, preferably within a chemical fume hood. - Ensure a proper fit test has been conducted. - Replace cartridges according to the manufacturer's recommendations or your institution's safety protocols.
Eye and Face Protection Chemical safety goggles and a face shield.- Goggles must provide a complete seal around the eyes.[6] - A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).- Wear double gloves for added protection. - Inspect gloves for any signs of degradation or punctures before use. - Change gloves frequently and immediately if contaminated. - Wash hands thoroughly after removing gloves.[7]
Body Protection A fully buttoned lab coat and chemical-resistant apron.- The lab coat should have long sleeves and be made of a low-permeability fabric. - An apron provides an additional layer of protection against spills. - Do not wear lab coats outside of the designated laboratory area.
Footwear Closed-toe shoes made of a durable material.- Shoes should fully cover the feet to protect against spills. - Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) if available.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring it is clean and uncluttered.

    • Work should be conducted in a designated area, such as a chemical fume hood.

  • Handling and Experimentation:

    • Wear the appropriate PPE as outlined in the table above.

    • Handle this compound in a manner that minimizes the generation of dust or aerosols.

    • Use tools and equipment dedicated to handling this compound to prevent cross-contamination.

    • In case of a spill, follow your institution's established spill response procedures.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Carefully remove PPE, avoiding self-contamination.[8]

    • Dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a secure secondary containment area.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9]

    • After rinsing, the container can be disposed of according to your institution's policy for empty chemical containers.[9]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.

Hyalodendrin_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment 1. Risk Assessment (Review SDS & SOPs) PPE_Selection 2. Select Appropriate PPE RiskAssessment->PPE_Selection WorkArea_Prep 3. Prepare Work Area (Fume Hood) PPE_Selection->WorkArea_Prep Handling 4. Handle this compound (Minimize Aerosols) WorkArea_Prep->Handling Experiment 5. Conduct Experiment Handling->Experiment Decontamination 6. Decontaminate Surfaces & Equipment Experiment->Decontamination PPE_Removal 7. Safe PPE Removal Decontamination->PPE_Removal Waste_Segregation 8. Segregate Waste (Solid & Liquid) PPE_Removal->Waste_Segregation Waste_Disposal 9. Dispose via EHS Waste_Segregation->Waste_Disposal

Caption: Workflow for Safe Handling of this compound.

References

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Hyalodendrin

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